1,2-Distearoyllecithin

Catalog No.
S1492416
CAS No.
816-93-3
M.F
C44H88NO8P
M. Wt
790.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Distearoyllecithin

CAS Number

816-93-3

Product Name

1,2-Distearoyllecithin

IUPAC Name

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C44H88NO8P

Molecular Weight

790.1 g/mol

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3

InChI Key

NRJAVPSFFCBXDT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Synonyms

1,2-distearoyl-sn-glycero-3-phosphocholine, 1,2-distearoyllecithin, 1,2-distearoyllecithin, (+-)-isomer, 1,2-distearoyllecithin, (R)-isomer, 1,2-distearoyllecithin, (S)-isomer, 1,2-distearoylphosphatidylcholine, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide, distearoyl phosphatidylcholine, distearoylglycerophosphocholine, distearoylphosphatidylcholine, distearoylphosphatidylcholine, DL-

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

The exact mass of the compound 1,2-Distearoyllecithin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Functional Roles in Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

DSPC's high transition temperature is key to its functionality. At physiological temperatures (37°C), DSPC remains in a solid-ordered "gel" state, which dictates its role in multi-component lipid formulations.

  • Structural Integrity: DSPC provides a rigid, structured backbone for lipid assemblies [1] [2]. This stability is crucial for the long-term circulation of drug carriers in the bloodstream.
  • Controlling Fluidity and Permeability: While DSPC itself creates a dense, impermeable barrier, its combination with other lipids can fine-tune membrane properties. Molecular dynamics simulations show that mixing DSPC with other lipids can create more compact bilayers with lower permeability than single-component DSPC membranes [3].
  • Role in Lipid Nanoparticles (LNPs): In mRNA LNPs, DSPC is not just a bystander. It helps maintain the LNP's layered structure and facilitates cellular uptake. Research indicates that DSPC's interaction with ionizable amino lipids and cholesterol can influence the internal organization of the LNP. At higher concentrations of ionizable lipids, neutral lipid molecules may aggregate in the membrane's core, while DSPC helps organize the surface structure [4].

Experimental and Computational Insights

Understanding DSPC's behavior often involves a combination of experimental and computational methods.

Liposome Preparation Protocol A standard method for preparing DSPC-containing liposomes for drug delivery involves several key steps [1]:

  • Formulation: A typical molar ratio for a stable liposome is DSPC:Cholesterol = 2:1 [2].
  • Hydration & Self-Assembly: The lipid mixture is hydrated in an appropriate buffer (e.g., 150 mM NaCl, 10 mM MOPS, pH 6.5) above DSPC's transition temperature (58°C) to facilitate lipid mixing and vesicle formation [1].
  • Characterization: The resulting liposomes are characterized for size (e.g., average diameter of ~45 nm) [2], stability, and encapsulation efficiency.

The following diagram illustrates the experimental workflow for liposome preparation and analysis:

Start Start: Lipid & Cholesterol Formulation Step1 Hydration & Self-Assembly (Above Tm = 58°C) Start->Step1 Step2 Liposome Formation Step1->Step2 Step3 Characterization (Size, Stability, EE) Step2->Step3 Database Data: Size ~45 nm Step3->Database

Molecular Dynamics (MD) Simulation MD simulations provide atom-level insights into DSPC membrane behavior. A typical protocol involves [5] [4]:

  • System Setup: Creating a simulation box with a DSPC-containing bilayer and water molecules.
  • Energy Minimization: Running ~3000 steps of energy minimization to remove steric clashes.
  • Equilibration: Equilibrating the system at constant volume and temperature (NVT ensemble), followed by constant pressure and temperature (NPT ensemble). For example, one study used 400 Kelvin for the NVT equilibrium [5].
  • Production Run: Conducting a long-scale simulation (e.g., 1 microsecond) to observe lipid behavior and interactions. Analyses include monitoring the radius of gyration, lipid density profiles, and radial distribution functions to assess structural formation and stability [5].

Application Considerations for Researchers

When designing a delivery system, the choice of phospholipid is critical. The table below compares DSPC with other common phosphatidylcholines.

Phospholipid Abbreviation Tail Structure Transition Temp. (Tₘ) Key Characteristics
Distearoylphosphatidylcholine DSPC 18:0 (Saturated) ~58 °C [1] High stability, low permeability, ideal for long-circulating particles [1]
Dipalmitoylphosphatidylcholine DPPC 16:0 (Saturated) ~41 °C [1] Good stability, lower Tₘ than DSPC [1]
Dioleoylphosphatidylcholine DOPC 18:1 (Unsaturated) ~ -22 °C [1] Fluid membrane at physiological temps, less stable, fuses easily [1]
Hydrogenated Soy PC HSPC Mixed Saturated ~50-55 °C Natural source, high stability, used in Doxil [1]
  • Choose DSPC for stability: Opt for DSPC when your primary requirement is to create a highly stable, long-circulating vehicle with low passive permeability [1].
  • Balance stability and fusion: A potential limitation of highly stable DSPC-rich membranes is reduced ability to facilitate endosomal escape. This is often mitigated by formulating DSPC with fusogenic or ionizable lipids that promote endosomal disruption and content release [1] [4].

References

thermal behavior of distearoylphosphatidylcholine

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Properties of DSPC

The key thermal property for DSPC is its main phase transition temperature (Tm), which is the point at which the lipid bilayer changes from a solid-ordered "gel" phase to a liquid-disordered "fluid" phase. [1] This transition is crucial for the design of thermosensitive liposomes.

The table below summarizes the core thermal data for DSPC:

Property Value Significance in Drug Delivery
Phase Transition Temperature (Tm) ~55°C [1] Determines the trigger temperature for drug release from thermosensitive liposomes. A higher Tm is often modified for clinical practicality. [1]
Composition Role High-Tm lipid [1] Provides membrane stability at body temperature (37°C). Often used in combination with lower-Tm lipids (e.g., DPPC, Tm ~41.4°C) to fine-tune the transition temperature of the final formulation. [1]

Experimental Analysis Techniques

While the search results lack a step-by-step protocol for DSPC, they mention several key methodologies used to study the thermal behavior of phospholipids.

  • Differential Scanning Calorimetry (DSC): This is the primary technique for directly measuring the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition. [1] It allows researchers to characterize the thermal properties of a liposomal formulation.
  • Langmuir Monolayer Isotherms: This technique involves compressing a lipid monolayer at an air-water interface and measuring the surface pressure-area (π-A) isotherm. [2] It provides information on the phase transition behavior and the effect of incorporated drugs on lipid packing and stability. [2]
  • Drug Release Kinetics Studies: The effectiveness of a thermosensitive liposome is measured by its drug release rate at the target temperature. Research focuses on designing liposomes that are stable at 37°C but rapidly release their payload (e.g., in under 20 seconds) upon reaching their Tm during hyperthermia. [1]

Relationship in Liposome Design

The following diagram illustrates how the thermal properties of DSPC influence the design and mechanism of action of thermosensitive liposomes in drug delivery.

G DSPC DSPC Lipid (Tm ~55°C) Formulation Liposome Formulation DSPC->Formulation  Primary Component Stability High Stability at 37°C Formulation->Stability  Provides Hyperthermia Local Hyperthermia (41-45°C) Stability->Hyperthermia  Enables Release Rapid Drug Release at Tm Hyperthermia->Release  Triggers Targeting Targeted Chemotherapy Release->Targeting  Leads to

This workflow shows how DSPC's high transition temperature contributes to a stable liposome that releases its drug cargo only when activated by externally applied local hyperthermia. [1]

Application in Thermosensitive Liposomes

DSPC is rarely used alone in thermosensitive liposomes due to its high Tm. Its primary application is as a key component in lipid mixtures to adjust the formulation's overall thermal profile.

  • Tuning the Transition Temperature: A common strategy is to blend DSPC (Tm ~55°C) with a lower-Tm lipid like DPPC (Tm ~41.4°C). By varying the molar ratio, the composite Tm of the liposome membrane can be precisely adjusted to a therapeutically relevant range, typically between 40-45°C. [1]
  • Enhancing Stability: The inclusion of DSPC helps maintain the structural integrity of the liposome in the bloodstream, preventing premature drug leakage before the liposome reaches the target site. [1]

References

phospholipid vesicle composition with DSPC

Author: Smolecule Technical Support Team. Date: February 2026

DSPC Vesicle Composition and Properties

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated phospholipid with an 18-carbon chain length, widely utilized in liposomal and lipid nanoparticle (LNP) formulations for its high bilayer stability and ordered membrane structure [1] [2].

Molecular and Mesoscopic Properties
  • Molecular Shape and Packing: DSPC has a cylindrical molecular geometry with a small head group, promoting stable, planar bilayer formation and perfectly spherical vesicle structures [3].
  • Phase Behavior: DSPC exhibits a high main phase transition temperature (Tm ≈ 55°C), resulting in a gel-phase bilayer at physiological and room temperatures, which contributes to low membrane permeability and high stability [1] [2].
Quantitative Physical Properties

Table 1: Key Physical Parameters of DSPC Bilayers

Property Value/Description Measurement Conditions Significance
Main Transition Temp. (Tm) ~55°C [1] [2] N/A Determines bilayer fluidity and drug release kinetics.
Bilayer Structure at 22°C Solid-ordered (crystalline) phase [2] Molecular dynamics simulations and flicker noise spectroscopy Provides mechanical robustness and reduced drug leakage.
Bending Rigidity (κ) Higher than DMPC/DPPC in vesicle form [2] 295 K (22°C) Influences vesicle deformability, circulation time, and cellular interactions.
Stability vs. DPSM More stable than DPSM liposomes per energy analysis [3] Coarse-grained molecular dynamics (MARTINI 2.2) Important for maintaining vesicle integrity in storage and biological environments.

DSPC Vesicle Preparation Protocols

Conventional Liposome Preparation

The general process for fabricating DSPC vesicles involves lipid dissolution, drying, hydration, and size reduction [1].

G Start Dissolve DSPC and Cholesterol in Organic Solvent A Form Thin Lipid Film (Rotary Evaporation) Start->A B Desiccate Under Vacuum (Remove Solvent Traces) A->B C Hydrate with Aqueous Buffer (Above Tm ~55°C) B->C D Form MLVs (Multilamellar Vesicles) C->D E Size Reduction (Extrusion/Sonication) D->E F Purify and Sterilize (Column/Gel Filtration) E->F End Final DSPC Liposome Suspension F->End

Diagram 1: Standard workflow for preparing DSPC liposomes, highlighting the critical heating step during hydration above the phase transition temperature.

Critical Step: During hydration, the lipid film must be heated above its Tm (≥55°C) to ensure proper bilayer fluidity and formation of homogenous vesicles [1].

Advanced Manufacturing: Microfluidics and Scale-Up

For complex formulations like mRNA-LNPs, microfluidic mixing provides superior control:

  • Rapid Mixing: Precisely controlled mixing of DSPC-containing lipid solution in ethanol with an aqueous buffer generates homogenous nanoparticles [4].
  • Scale-Up Considerations: Tangential flow filtration (TFF) is commonly used for buffer exchange and concentration at industrial scale [1].

Key Analytical and Characterization Methods

Molecular Dynamics (MD) Simulation

MD simulations provide atomistic insights into DSPC vesicle behavior, using the following validated protocol [3] [2]:

  • System Setup: Build a coarse-grained DSPC vesicle using the MARTINI 2.2 force field in Gromacs [3].
  • Energy Minimization: Perform 3000 steps of energy minimization to remove steric clashes [3].
  • Equilibration:
    • NVT Ensemble: Equilibrate at constant volume (400 K) to adjust temperature [3].
    • NPT Ensemble: Equilibrate at constant pressure (1 bar) to adjust density [3].
  • Production Run: Execute a microsecond-scale simulation to observe formation and stability [3].
Experimental Characterization Techniques

Table 2: Analytical Methods for DSPC Vesicle Characterization

Method Key Measurable Interpretation for DSPC
Dynamic Light Scattering (DLS) Hydrodynamic diameter, PDI Size should be 50-200 nm for drug delivery; low PDI indicates monodisperse population [1].
Differential Scanning Calorimetry (DSC) Phase transition temperature (Tm) Confirms DSPC's high Tm (~55°C); sharp peak indicates cooperative transition [1].
Flicker Noise Spectroscopy Bending rigidity (κ) Quantifies membrane stiffness; DSPC has high κ in gel phase [2].
Radial Distribution Function (RDF) Molecular packing density DSPC shows a sharp RDF peak, indicating dense, ordered structure [3].
SAXS/SANS Membrane thickness, lamellarity Confirms bilayer structure and thickness (~4-5 nm for DSPC) [1].

Functional Roles in Drug Delivery Systems

In advanced nanoparticle formulations, particularly mRNA-LNPs, DSPC serves as a structural "helper lipid" that occupies space between ionizable cationic lipids and cholesterol, enhancing bilayer stability and integrity [4]. DSPC's cylindrical shape and high phase transition temperature provide a stable lipid matrix that improves nanoparticle stability in biological fluids and supports the encapsulation of therapeutic payloads [4].

G LNP mRNA-LNP Structure IonizableLipid Ionizable Cationic Lipid LNP->IonizableLipid  Encapsulation & Endosomal Escape Phospholipid DSPC Phospholipid (Stabilizing Helper Lipid) LNP->Phospholipid  Bilayer Integrity & Stability Cholesterol Cholesterol (Membrane Fluidity) LNP->Cholesterol  Fluidity Regulation & Packing PEGLipid PEG-Lipid (Stealth Properties) LNP->PEGLipid  Circulation Time & Steric Stabilization

Diagram 2: Multifunctional role of DSPC within a multicomponent Lipid Nanoparticle (LNP) system, highlighting its primary contribution to structural integrity.

Research Considerations and Optimization

  • Phospholipid Substitution: Replacing DSPC with a fusogenic PE-lipid (like DOPE) can enhance endosomal escape and boost transfection efficiency in mRNA delivery, though it may alter bilayer stability [4].
  • Temperature Management: Maintain storage and handling temperatures below the Tm to preserve vesicle integrity and prevent unexpected drug leakage [1].
  • Stability Testing: Monitor physical stability by tracking vesicle size, PDI, and zeta potential over time; DSPC's high transition temperature favors long-term physical stability by reducing passive leakage [3] [1].

DSPC's well-defined structural properties and high transition temperature make it exceptionally valuable for creating stable, robust vesicle systems suitable for demanding therapeutic applications like long-circulating drug carriers and vaccine platforms.

References

distearoylphosphatidylcholine lamellar phases

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties and Stabilization Data

The table below summarizes core properties of DSPC and quantitative findings on strategies to stabilize its lamellar phases.

Aspect Description / Value
General Structure Phosphatidylcholine head group with two saturated 18-carbon (stearoyl) tails [1].
Native Phase Behavior Forms tightly packed, gel-phase lipid bilayers that can become unstable under stress (e.g., high temperature, certain solvents) [2] [3].
Cholesterol Stabilization Addition of equimolar cholesterol creates stable lamellar dispersions in propylene glycol (PG) concentrations up to 60% (w/w) and prevents destabilizing interdigitation at 65°C [2].
Propylene Glycol (PG) Effects Concentrations above 60% (w/w) can induce interdigitated phases and cause lateral phase separation in DSPC/cholesterol bilayers. PG can decrease bilayer thickness by ~35%, suggesting deep interaction with lipid tails [2] [3].
Bilayer Thickness (Dmax) In pure water: ~5.5 nm. With 30% PG: reduced to ~4.1 nm (suggests interdigitation) [3].
Phase Transition Temperature (Tc) Increases with added polyols (e.g., Glycerin), but decreases with others (e.g., 1,3-Butanediol) [3].

Experimental Protocols for Lamellar Phase Analysis

Here are detailed methodologies for key experiments used to characterize DSPC lamellar phases.

Formation of DSPC/Cholesterol Liposomes by Vesicle Fusion

This is a standard method for preparing supported lipid bilayers (SLBs) or liposomal dispersions [4].

  • Materials: DSPC, Cholesterol, Chloroform, Glass vial, Buffer solution (e.g., PBS), Polycarbonate filters (for extrusion).
  • Procedure:
    • Lipid Film Preparation: Dissolve DSPC and cholesterol at a desired molar ratio (e.g., 2:1 or 1:1) in chloroform in a glass vial [5] [1].
    • Solvent Evaporation: Gently evaporate the chloroform under a stream of nitrogen gas to form a thin, dry lipid film on the vial wall. Further dry the film under vacuum for several hours to remove residual solvent.
    • Hydration: Add an aqueous buffer (e.g., PBS) or a water/propylene glycol solution pre-heated to a temperature above DSPC's phase transition temperature (typically >55°C) to the vial. Agitate the vial vigorously (e.g., using a vortex mixer) to hydrate the lipid film and form multilamellar vesicles (MLVs).
    • Size Reduction: To create small, unilamellar vesicles (SUVs) of uniform size:
      • Extrusion: Pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 50-200 nm) multiple times (e.g., 21-31 passes) using an extruder, maintaining the temperature above the lipid's phase transition [4].
      • Sonication: Alternatively, subject the MLV suspension to sonication using a bath or tip sonicator [4].
  • SLB Formation: To form a planar supported bilayer, incubate a cleaned hydrophilic substrate (e.g., SiO₂/Si wafer or freshly cleaved mica) in the SUV suspension at a temperature above the phase transition temperature [4].
Small-Angle X-ray Scattering (SAXS) for Lamellar Phase Characterization

SAXS is used to determine the periodic structure and bilayer parameters of lamellar phases [2] [3].

  • Objective: To determine the repeat distance (d-spacing), bilayer thickness, and identify phase structure (e.g., lamellar, interdigitated).
  • Sample Preparation: The liposome dispersion is loaded into a capillary tube or a sample cell with X-ray transparent windows (e.g., mica).
  • Data Collection: The sample is exposed to a collimated X-ray beam. The intensity of the scattered X-rays is recorded as a function of the scattering angle (2θ) or the scattering vector ( q = 4\pi sinθ/λ ), where λ is the X-ray wavelength.
  • Data Analysis:
    • The scattering pattern shows Bragg peaks. The positions of these peaks (e.g., 1:2:3 ratio) confirm a lamellar structure.
    • The d-spacing is calculated from the first-order peak position: ( d = 2π / q ).
    • Advanced analysis like Generalized Indirect Fourier Transformation (GIFT) can be applied to model-free calculations of bilayer thickness and membrane flexibility [3].
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC measures the thermotropic phase behavior of lipid bilayers [6].

  • Objective: To determine the main phase transition temperature (Tc) from gel to liquid-crystalline phase and its cooperativity.
  • Sample Preparation: A known volume or mass of the liposome suspension is loaded into a DSC sample pan. A reference pan is filled with the buffer used for hydration.
  • Data Collection: The temperature of the sample and reference is increased at a constant rate (e.g., 1°C/min) across a range that brackets the expected transition (e.g., 40-70°C for DSPC).
  • Data Analysis:
    • The transition temperature (Tc) is taken as the peak of the endothermic transition.
    • The enthalpy change (ΔH) is calculated from the area under the peak.
    • The width of the peak at half-height (ΔT₁/₂) indicates the cooperativity of the transition; broadening suggests reduced cooperativity, often due to the incorporation of cholesterol or other additives [6].

Experimental Workflow and Phase Behavior

The following diagram illustrates the logical relationship between the key experiments and the data they produce in the study of DSPC lamellar phases.

cluster_prep Sample Preparation cluster_analysis Characterization & Analysis cluster_outcome Structural Insights Start Start: Plan DSPC Lamellar Phase Study Prep Vesicle Fusion Method Start->Prep Step1 1. Prepare lipid film (DSPC + Additives) Prep->Step1 Step2 2. Hydrate with buffer (Above Tc) Step1->Step2 Step3 3. Form vesicles (Extrusion/Sonication) Step2->Step3 SAXS SAXS/GIFT Analysis Step3->SAXS DSC DSC Measurement Step3->DSC Data1 Output: Bilayer thickness (Dmax) Lamellar spacing, Phase identification SAXS->Data1 Data2 Output: Phase transition temp (Tc) Enthalpy (ΔH), Transition cooperativity DSC->Data2 Insight1 Stable Lamellar Phase Data1->Insight1 Insight2 Interdigitated Gel Phase Data1->Insight2 Reduced Dmax Data2->Insight1 Eval1 e.g., DSPC + Cholesterol in ≤60% PG Insight1->Eval1 Eval2 e.g., DSPC in high PG concentration Insight2->Eval2

Key Research Implications

  • Rational Drug Delivery System Design: The stability of DSPC/cholesterol lamellar phases in PG concentrations up to 60% highlights their potential as versatile drug delivery vehicles for poorly soluble drugs [2].
  • Understanding Membrane Fluidity and Order: The DSPC-cholesterol binary system exhibits complex phase behavior, including the formation of a liquid-ordered (Lo) phase at high cholesterol content, which is relevant for modeling lipid rafts in cell membranes [6].
  • Critical Impact of Excipients: Polyols like PG are not inert. They can profoundly alter membrane structure (e.g., inducing interdigitation) and physical properties, which must be accounted for in formulation design [3].

References

DSPC in Biological Membrane Models: A Technical Guide for Researchers and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DSPC and Its Fundamental Properties

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid with two identical 18-carbon stearic acid chains that serves as essential component in constructing biologically relevant membrane models. As a phosphatidylcholine lipid with fully saturated tails, DSPC exhibits a relatively high main phase transition temperature (Tm) of approximately 55°C, which places it in the gel phase at physiological and room temperatures. This fundamental property makes DSPC particularly valuable for researchers investigating membrane domain formation, lipid raft phenomena, and phase separation behavior in artificial membrane systems. The chemical structure of DSPC features a large polar phosphocholine headgroup coupled with long, straight hydrocarbon tails that facilitate tight packing in bilayers, creating regions of reduced fluidity and increased structural order compared to unsaturated lipid variants.

The significance of DSPC in membrane models extends beyond its basic biophysical properties to its role in recapitulating biological complexity. In native cell membranes, sphingomyelin and saturated phospholipids like DSPC form liquid-ordered domains in conjunction with cholesterol, creating specialized microenvironments that facilitate protein sorting, signaling complex assembly, and membrane trafficking. DSPC serves as a synthetic analog to these naturally occurring saturated lipids, providing researchers with a well-defined, chemically pure component for constructing controlled membrane environments. This reliability makes DSPC indispensable in drug delivery research, membrane protein studies, and investigations of viral entry mechanisms where membrane order and composition critically influence biological outcomes.

DSPC in Membrane Model Systems

Phase Behavior and Domain Formation

DSPC serves a critical role in the phase behavior of multicomponent lipid membranes, frequently forming gel-phase or liquid-ordered domains when mixed with unsaturated lipids and cholesterol. In the well-characterized ternary system DSPC/DOPC/cholesterol, DSPC-rich domains separate from the liquid-disordered background dominated by unsaturated DOPC, creating phase-separated membranes that model lipid raft microdomains in cellular membranes. This particular ternary mixture was specifically chosen for detailed phase diagram mapping because of its high immiscibility, which facilitates clearer interpretation of phase behavior across all compositions [1]. At 23°C, a substantial fraction of possible compositions for the DSPC/DOPC/cholesterol mixture gives rise to a solid phase, with researchers detecting and defining a region of three-phase coexistence (Lα + Lβ + Lo) using a combination of fluorescence microscopy of GUVs, FRET, and dilute fluorescent probes [1].

Table 1: Phase Behavior of DSPC in Binary and Ternary Mixtures

Membrane Composition Phase Behavior Temperature Domain Characteristics Identification Methods
DSPC/DOPC/Chol Three-phase coexistence (Lα + Lβ + Lo) 23°C Large solid phase regions Confocal microscopy, FRET, Wide-angle X-ray diffraction [1]
DSPC/DLPC Gel and liquid phase separation Room temperature Asymmetric and symmetric distributions AFM, Fluorescence microscopy [2] [3]
DSPC alone Gel phase Below 55°C Tightly packed, ordered bilayers Molecular dynamics simulations [4]
DSPC/DOPC Liquid-ordered and liquid-disordered coexistence Room temperature Lo domains enriched in DSPC Differential dye partitioning [5]

The partitioning behavior of fluorescent probes in DSPC-containing membranes provides crucial information about membrane organization but requires careful interpretation. DiI dyes with long, saturated tail groups typically partition into DSPC-rich liquid-ordered phases in ternary mixtures of DSPC, DOPC, and cholesterol, but interestingly, these same dyes may partition differently in mixtures containing sphingomyelin instead of DSPC [5]. This highlights the lipid-specific interactions that influence probe behavior and underscores the importance of validating phase assignments with multiple complementary techniques when working with DSPC-containing membranes.

DSPC in Different Membrane Architectures

DSPC incorporates into diverse membrane platforms, each offering distinct advantages for specific research applications:

  • Giant Unilamellar Vesicles (GUVs): DSPC-containing GUVs provide excellent models for visualizing phase separation through fluorescence microscopy. The large size of GUVs (1-10 microns) enables direct observation of domain formation and membrane dynamics. However, incorporating proteins into DSPC-containing GUVs presents challenges due to dehydration steps in standard preparation protocols. Advanced methods address this through partial dehydration of lipid-protein mixtures before electroformation or adding sucrose to stabilize proteins during the process [5].

  • Supported Lipid Bilayers (SLBs): DSPC forms stable supported bilayers suitable for surface-sensitive characterization techniques. These systems enable investigations of transmembrane asymmetry, where DSPC preferentially populates one leaflet. Studies of DLPC/DSPC supported bilayers reveal that when leaflets differ in gel-phase area fraction, smaller domains in one leaflet register with larger domains in the opposing leaflet in a dynamic process [2]. This system evolves through lipid flip-flop events, eventually reaching stable complete compositional asymmetry, with flip-flop occurring most frequently at interfaces between symmetric and asymmetric DSPC domains [2].

  • Nanodiscs: DSPC can form nanodisc structures as demonstrated by coarse-grained molecular dynamics simulations, which show DSPC adopting spherical nanodisc formations rather than classical liposome structures under simulation conditions [4]. These nanodiscs provide a controlled hydrophobic environment for studying membrane protein incorporation without the constraints of vesicular structures.

  • Asymmetric Bilayers: Creating asymmetric bilayers with DSPC enriched in one leaflet mimics the transmembrane asymmetry inherent to biological membranes. In DLPC/DSPC supported bilayers, researchers have observed three distinct states of transmembrane symmetry: symmetric, asymmetric, and symmetric/asymmetric coexistence [2]. The stability of these distributions and the degree of domain registry have biological significance for maintaining lipid asymmetry, interleaflet communication, and membrane adhesion processes.

G cluster_membrane_models DSPC in Membrane Model Systems cluster_domains DSPC Domain Properties GUV Giant Unilamellar Vesicles (1-10 μm) PhaseSep Phase Separation Visualization GUV->PhaseSep ProteinInc Protein Incorporation GUV->ProteinInc SLB Supported Lipid Bilayers SurfaceAnalysis Surface-Sensitive Analysis SLB->SurfaceAnalysis Nanodisc Nanodiscs Asym Asymmetric Bilayers Asymmetry Transmembrane Asymmetry Asym->Asymmetry Lo Liquid-Ordered (Lo) Phase HighOrder High Structural Order Lo->HighOrder Gel Gel Phase ReducedFlipFlop Reduced Flip-Flop Gel->ReducedFlipFlop ThreePhase Three-Phase Coexistence (Lα + Lβ + Lo) Cholesterol Cholesterol Association ThreePhase->Cholesterol

Visualization of DSPC roles in membrane model systems and domain formation characteristics

Experimental Protocols and Methodologies

Formation of DSPC-Containing Giant Unilamellar Vesicles

The gentle hydration method represents a standard approach for creating DSPC-containing GUVs, though preparation temperatures must be adjusted upward due to DSPC's high phase transition temperature. The following protocol has been successfully employed for DSPC/DOPC/cholesterol mixtures [1]:

  • Lipid Stock Preparation: Prepare chloroform solutions of DSPC and DOPC at 10 mM concentration. Confirm lipid purity (≥99%) by thin-layer chromatography on activated Adsorbosil TLC plates using chloroform/methanol/water (65:25:4) as the developing solvent.

  • Mixture Preparation: Combine appropriate volumes of lipid stock solutions in a glass vessel to achieve desired molar ratios. For ternary mixtures, include cholesterol from analytical stocks. Add fluorescent probes (e.g., C20:0-DiI, C18:2-DiO) at trace concentrations (0.1-0.5 mol%) if required for visualization.

  • Solvent Evaporation: Slowly evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vessel to create a homogeneous lipid film. Further dry the sample under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with purified water or appropriate aqueous buffer (e.g., 100 mM sucrose solution) preheated to approximately 60°C (above DSPC's Tm). Maintain the suspension at this elevated temperature for 1-2 hours with occasional gentle agitation.

  • Electroformation (Alternative): For more uniform GUVs, particularly with high DSPC content, utilize electroformation. Deposit the lipid mixture onto platinum electrodes, hydrate with preheated sucrose solution, and apply an alternating electric field (typically 1-2 V, 10 Hz) for 1-2 hours at temperatures above DSPC's Tm.

  • Temperature Cycling: Slowly cool the resulting GUV suspension to room temperature over several hours to promote proper lipid packing and domain formation. Store GUVs at 4°C and use within 24 hours for optimal results.

This method produces GUVs suitable for confocal fluorescence microscopy examination of phase behavior. For DSPC-containing systems, the entire process must be conducted above the lipid's phase transition temperature until the final cooling step to ensure proper vesicle formation.

Preparation of DSPC-Based Supported Lipid Bilayers

Supported lipid bilayers containing DSPC enable high-resolution imaging and mechanical characterization. The following protocol describes the formation of asymmetric DLPC/DSPC supported bilayers as implemented in multiple studies [2] [3]:

  • Vesicle Preparation:

    • Create large multilamellar vesicles (MLVs) by drying chloroform solutions of DLPC, DSPC, and optional fluorescent probes (e.g., NBD-PC) under nitrogen stream.
    • Resuspend lipids in purified water (0.5 mg/mL total lipid concentration) and incubate at 65°C for 5 minutes with intermittent vortexing.
  • Small Unilamellar Vesicle (SUV) Formation:

    • Method A (Thermal Annealing): Push MLV suspension through a 50 nm polycarbonate membrane using an extruder with a heated center section (65°C) and room-temperature syringes. Repeat 20 times.
    • Method B (Isothermal): Perform extrusion entirely in a 65°C water bath or use tip sonication at the lowest power for 30 seconds twice with a 20-second pause.
  • Bilayer Deposition:

    • Apply 150 μL of SUV suspension to freshly cleaved mica mounted on a metal puck.
    • For thermal quench method: Use preheated SUV suspensions (65°C) and allow formation to occur during cooling to room temperature.
    • For non-quenched method: Use SUVs cooled to room temperature before deposition.
    • Incubate for 30 minutes, then rinse extensively (40 times) with purified water to remove excess vesicles.

This procedure yields supported bilayers suitable for atomic force microscopy, fluorescence recovery after photobleaching (FRAP), and mechanical characterization through force spectroscopy. The specific preparation method significantly influences the resulting transmembrane symmetry, with different protocols producing symmetric, asymmetric, or mixed symmetric/asymmetric bilayers [2].

Table 2: DSPC Characterization Techniques and Applications

Technique Key Measurements DSPC-Specific Insights Technical Considerations
Atomic Force Microscopy (AFM) Topography, mechanical properties, domain height differences Nanomechanical properties, phase separation, asymmetric distribution Force spectroscopy reveals increased breakthrough force in DSPC-rich regions [3]
Confocal Fluorescence Microscopy Phase separation, domain morphology, partitioning behavior Identification of liquid-ordered/gel phases Dye selection critical: C20:0-DiI partitions into DSPC-rich domains in ternary systems [1] [5]
Förster Resonance Energy Transfer (FRET) Molecular proximity, domain size, mixing behavior Detection of nanoscopic phase separation Complementary to microscopy for detecting domains below optical resolution [1]
Wide-Angle X-Ray Diffraction Chain packing, phase identification Identification of tilted chain phase (Lβ') at low cholesterol Probe-free method avoids fluorescent dye artifacts [1]
Coarse-Grained Molecular Dynamics Self-assembly, molecular interactions, thermodynamic stability Formation of nanodisc structures rather than spherical liposomes Reveals cylindrical geometric structure promoting spherical organization [4]
Imaging Secondary Ion Mass Spectrometry (SIMS) Chemical composition, phase distribution Lipid mole fractions within co-existing phases Requires isotopic labeling but avoids fluorescent labels [5]

Characterization and Analysis Techniques

Probing Phase Behavior and Molecular Interactions

Characterizing DSPC-containing membranes requires multiple complementary approaches to fully understand phase behavior and molecular organization. Fluorescence microscopy remains the most direct method for visualizing phase separation in DSPC-containing GUVs, but interpretation requires careful consideration of probe partitioning behavior. As noted in studies of ternary DSPC/DOPC/cholesterol systems, the same DiI dye with long, saturated tails partitions into liquid-ordered phases in DSPC-containing mixtures but may show different preferences in sphingomyelin-based systems [5]. This underscores the system-specific nature of probe behavior and the importance of validating findings with multiple probes or probe-free techniques.

FRET measurements provide critical information about nanoscale organization in DSPC-containing membranes, detecting phase separations that occur below the resolution limit of optical microscopy. In FRET experiments with DSPC membranes, energy transfer from perylene to C20:0-DiI has been used to map phase boundaries in ternary systems [1]. These measurements reveal how DSPC-rich domains influence molecular proximity and can detect heterogeneous mixing that would appear uniform by standard fluorescence microscopy. Additionally, dilute dye fluorescence using environment-sensitive probes like C18:2-DiO and C20:0-DiI provides information about local lipid packing in DSPC-rich regions, with emission spectra and quantum yields reflecting the microviscosity and structural order of the DSPC environment.

Mechanical and Structural Characterization

The nanomechanical properties of DSPC-containing membranes represent a crucial aspect of their functionality in model systems and biological applications. Atomic force microscopy provides both topographic and mechanical information through imaging and force spectroscopy. Studies of DLPC/DSPC supported bilayers demonstrate that DSPC incorporation significantly increases the breakthrough force (Fb) - the force required to puncture the membrane with an AFM tip. Pure DLPC bilayers exhibit Fb values of approximately 2.5 nN, while DLPC/DSPC (30:70) mixtures show substantially higher Fb around 7.5 nN [3]. This nearly 3-fold increase demonstrates how DSPC enhances mechanical robustness, an important consideration for drug delivery applications where membrane stability influences circulation time and content retention.

Molecular dynamics simulations provide atomistic insights into DSPC behavior in membranes. Coarse-grained simulations reveal that DSPC lipids tend to form nanodisc structures rather than spherical liposomes under certain conditions, despite their cylindrical geometric structure that would theoretically promote spherical curvature [4]. These simulations also demonstrate that DSPC liposomes exhibit different stability parameters compared to sphingomyelin-based systems, with analyses of Van der Waals interaction energies and electrostatic interaction energies suggesting different stabilization mechanisms between these lipid types. Simulation approaches enable researchers to track lipid-lipid interactions, packing parameters, and self-assembly processes that are difficult to observe experimentally, providing mechanistic explanations for DSPC's behavior in complex membrane systems.

Applications in Research and Drug Development

DSPC in Drug Delivery Systems

DSPC serves as a fundamental component in liposomal drug delivery systems due to its excellent stability and predictable phase behavior. The high phase transition temperature (≈55°C) of DSPC ensures that liposomes maintain structural integrity at physiological temperatures, providing extended circulation times and reduced premature drug release. This property is particularly valuable for chemotherapeutic agents where targeted delivery to tumor tissues enhances efficacy while minimizing systemic toxicity. Liposomes containing saturated phospholipids like DSPC demonstrate increased stability and reduced permeability compared to those composed of unsaturated lipids, though this comes with the trade-off of higher transition temperatures that may require specialized processing during manufacture [4].

The mechanical robustness imparted by DSPC directly influences drug delivery efficacy. AFM force spectroscopy measurements demonstrate that DSPC-enriched membranes exhibit significantly higher breakthrough forces compared to fluid-phase lipids, directly correlating with improved vesicle stability in circulation [3]. Additionally, DSPC's preference for forming ordered domains influences drug partitioning and release kinetics, with hydrophobic therapeutics often sequestering in DSPC-rich regions. This compartmentalization within liposomal membranes can be leveraged to control release profiles through temperature-sensitive formulations or targeted disruption strategies.

Membrane Biophysics and Receptor Studies

DSPC-containing membranes provide ideal platforms for investigating fundamental biophysical processes and membrane receptor function. The ability of DSPC to form liquid-ordered domains makes it particularly useful for studying lipid raft phenomena and their role in membrane receptor signaling. Research has shown that membrane lipids, including ordered domains enriched in lipids like DSPC, significantly influence receptor conformation, ligand binding affinity, and downstream signaling cascade initiation [6]. By constructing model membranes with controlled DSPC content, researchers can systematically investigate how membrane order and composition regulate receptor activity.

The asymmetric distribution of DSPC between membrane leaflets mimics biological membrane organization and influences processes like membrane budding, fusion, and protein binding. Studies of asymmetric DLPC/DSPC supported bilayers reveal that when leaflets differ in DSPC content, the system undergoes dynamic reorganization with flip-flop events occurring preferentially at domain interfaces [2]. This behavior has implications for understanding how transmembrane asymmetry is established and maintained in biological systems, and how this asymmetry influences cellular processes. The stability of asymmetric DSPC distributions in model systems provides insight into mechanisms that might operate in cellular membranes to maintain compositional differences between leaflets without requiring continuous energy expenditure.

Conclusion

DSPC represents a versatile and indispensable component in biological membrane models, offering researchers a well-characterized saturated phospholipid with predictable phase behavior and excellent stability. Its ability to form liquid-ordered domains in conjunction with cholesterol makes it particularly valuable for modeling lipid raft microdomains and investigating phase separation phenomena in membranes. The experimental protocols for incorporating DSPC into various membrane architectures continue to be refined, enabling more biologically relevant models with controlled composition and asymmetry.

References

stable planar bilayer membrane preparation with DSPC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DSPC in Lipid Bilayers

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid with two 18-carbon acyl chains. Its key characteristic is a high main phase transition temperature ((T_m)) of approximately 55°C [1]. This means that at physiological or room temperature, DSPC predominantly forms a solid-ordered ((gel)) phase, which provides exceptional mechanical stability and low permeability, making it highly desirable for creating robust model membranes and lipid nanoparticles [1] [2].

In mixtures with other lipids and cholesterol, DSPC is a primary component that promotes the formation of a liquid-ordered ((L_o)) phase, a state that mimics the properties of lipid rafts in cellular membranes [1].

Formulation and Preparation Strategy

The following table summarizes a quaternary lipid mixture that includes DSPC and can form stable bilayers with coexisting phases, ranging from nanoscopic to macroscopic domains [1].

Component Role in Formulation Molecular Characteristics Notes on Phase Behavior
DSPC High-melting lipid; promotes (L_o) phase Saturated acyl chains; (T_m \approx 55^\circ C) Forms the stable, ordered framework of the bilayer [1].
DOPC Low-melting lipid; defines (L_d) phase Di-unsaturated acyl chains ((C18:1)); (T_m < 0^\circ C) Creates macroscopic (L_d + L_o) domains when used as the sole low-melting lipid [1].
POPC Low-melting lipid; defines (L_d) phase One saturated, one mono-unsaturated acyl chain; (T_m \approx -2^\circ C) Creates nanoscopic (L_d + L_o) domains when used as the sole low-melting lipid [1].
Cholesterol Modulates membrane order and fluidity Sterol Crucial for (L_o) phase formation; fills spaces between phospholipid chains, increasing order without entering gel phase [1].

The ratio of DOPC to POPC, defined as ( \rho = [DOPC]/([DOPC] + [POPC]) ), is a critical factor. Varying ( \rho ) from 0 to 1 allows you to tune the size of the coexisting liquid domains from nanoscopic to macroscopic, providing a model system with a range of domain sizes [1].

Experimental Workflow for Bilayer Formation

The diagram below outlines a general workflow for preparing a stable planar lipid bilayer, integrating the use of DSPC-based lipid mixtures.

G A Prepare Lipid Mixture A1 Dissolve DSPC, DOPC, POPC, and Cholesterol in organic solvent A->A1 B Clean & Prepare Chamber B1 Use piranha solution or sequential sonication for glass surfaces B->B1 C Form Bilayer Membrane C1 Apply lipid solution to aperture and allow to thin spontaneously C->C1 D Validate Bilayer Quality D1 Capacitance Test: Apply triangle wave and measure current response D->D1 E Proceed with Experiment E1 e.g., Single-channel recording or permeability assays E->E1 A1->B  Lipid Solution B1->C C1->D  Hydrated Bilayer D1->E  Validated Bilayer

Detailed Protocol Steps
  • Step 1: Prepare Lipid Mixture

    • Combine DSPC, DOPC, POPC, and cholesterol in the desired molar ratios (e.g., a specific point in the quaternary phase diagram) [1].
    • Dissolve the lipid mixture in a suitable organic solvent, such as chloroform or a 2-propanol/chloroform/acetonitrile mixture, to a concentration of around 0.8 mg/mL [3] [4].
  • Step 2: Clean & Prepare Chamber

    • Use a Teflon chamber divided into two compartments (cis and trans) by a thin partition (e.g., 100 μm thick) with a small aperture (diameter of 100-200 μm) [5] [4].
    • Clean the glass and Teflon surfaces rigorously. A common method is piranha etching (a 3:1 mixture of sulfuric acid and hydrogen peroxide at 95°C for 1 hour) or sequential sonication in solvents to achieve a highly hydrophilic surface [3] [4].
  • Step 3: Form Bilayer Membrane

    • "Paint" the lipid solution across the aperture using a fine brush or pipette tip. The lipid will initially form a thick film. In an aqueous buffer solution, this film will spontaneously thin into a black lipid bilayer (BLM) at the center, surrounded by a thicker torus [5] [4].
  • Step 4: Validate Bilayer Quality via Capacitance Test

    • A high-quality, stable bilayer is essential. The capacitance test is the standard validation method [5].
    • Apply a symmetric triangle wave voltage (e.g., ±1 V/s) across the membrane. A perfect bilayer capacitor will produce a square-wave current response.
    • The capacitance ( C ) is calculated from the current ( i ) using the relationship: ( i = C \cdot (dV/dt) ). Since ( dV/dt ) is set to 1 V/s, the measured current in pA is numerically equal to the capacitance in pF [5].
    • Compare the measured capacitance to the theoretical maximum for your aperture size (phospholipid bilayers have a specific capacitance of ~1 μF/cm²). A "good" membrane will approach this value (e.g., ~200 pF for a 200 μm diameter hole) [5].

Characterization and Analysis

The table below summarizes key techniques for characterizing DSPC-containing bilayers.

Technique Key Measurable Parameters Application Notes for DSPC Bilayers
Quantitative Differential Interference Contrast (qDIC) Bilayer thickness with 0.1 nm precision; Label-free phase identification [3]. Ideal for measuring thickness differences between (L_o) and (L_d) phases in DSPC-containing mixtures without fluorescent probes that can perturb packing [3].
Fluorescence Microscopy Domain morphology, size, and phase coexistence [1]. Use environment-sensitive dyes (e.g., DiI variants). Critical: The choice of fluorophore and its concentration can alter domain thermodynamics and measured thickness [3] [1].
FRET (Förster Resonance Energy Transfer) Probe partitioning and nanoscopic phase separation [1]. Uses dye pairs (e.g., DHE/BoDIPY-PC) that prefer different phases. A reduction in FRET efficiency signals phase coexistence, even for nanoscopic domains below the optical limit [1].
Electrophysiology Membrane integrity, capacitance, and ion channel activity [5] [4]. The primary functional test for sealing quality and for incorporating and studying ion channels in a planar bilayer setup [5].

Troubleshooting and Key Considerations

  • Membrane Stability: Ensure effective vibration isolation (air table) and electrical noise shielding (Faraday cage) are in place, as mechanical vibrations are a major cause of bilayer rupture [5] [4].
  • Achieving High Capacitance: If the measured capacitance is significantly lower than theoretical, the membrane may not have fully thinned. This can be due to a dirty aperture, suboptimal lipid composition, or contaminants in the solvent [5].
  • Substrate Effects: The supporting material (e.g., glass hydrophilicity) can influence bilayer properties, including thickness and diffusion rates. Standardize your cleaning and preparation process to ensure reproducibility [3].

References

drug encapsulation in distearoylphosphatidylcholine liposomes

Author: Smolecule Technical Support Team. Date: February 2026

DSPC Liposomes: Application Notes for Drug Encapsulation

1. Key Characteristics and Rationale for Use DSPC is a synthetic, saturated phospholipid with two stearic acid chains (18:0). Its key properties make it suitable for robust drug delivery systems [1]:

  • High Phase Transition Temperature (Tm): Approximately 54°C, resulting in a rigid, tightly packed lipid bilayer at physiological temperatures (37°C). This rigidity enhances liposome stability in storage and in vivo, leading to lower permeability and sustained drug release profiles [1].
  • Enhanced Stability: Liposomes with higher Tm lipids like DSPC demonstrate superior stability during storage and increased resistance to stress conditions compared to lipids with lower Tm, such as DPPC (41°C) [1] [2].
  • Biocompatibility and Safety: DSPC is considered safe for various administration routes. Toxicological evaluations, including genotoxicity and reproductive toxicity studies, support its safety for use in pharmaceutical products [3].

2. Comparative Lipid Properties The table below summarizes key physicochemical properties of DSPC compared to other common phospholipids.

Phospholipid Full Name Chain Length Phase Transition Temp. (Tm) Key Characteristics
DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine 18:0 ~54 °C [1] High rigidity, excellent stability, slow drug release [1].
DPPC 1,2-dipalmitoyl-sn-glycero-3-phosphocholine 16:0 ~41 °C [1] More fluid than DSPC at 37°C; faster drug release [1].
DPPG 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) 16:0 ~41 °C [4] Anionic lipid; introduces negative surface charge to improve encapsulation efficiency for certain drugs (e.g., PARP inhibitors) [4].

3. Characterization Data of DSPC Liposomes Post-preparation characterization is critical. The following table summarizes typical data for DSPC-based formulations.

Parameter Typical Value / Outcome Method & Notes
Particle Size (Z-Average) Can be optimized to ~100-130 nm [1] [2]. Size is crucial for the EPR effect in tumor targeting [5]. Dynamic Light Scattering (DLS). Achieved via extrusion or sonication.
Polydispersity Index (PDI) < 0.3 is desirable, indicating a monodisperse population [1]. DLS. Lower PDI signifies a more homogeneous size distribution.
Zeta Potential Near-neutral; can be modulated with charged additives. Anionic DPPG can achieve ~ -30 mV [4]. Laser Doppler Velocimetry. Surface charge affects stability and biodistribution.
Encapsulation Efficiency (EE%) Varies by drug. Can be >40% for PARP inhibitors in DPPG formulations [4]. Measured by UV-Vis, HPLC, etc., after removing unencapsulated drug.
Sterilization Impact More resilient to autoclaving (121°C) than DPPC liposomes, showing less change in size and phospholipid content [1]. Filtration (0.2 µm) is less disruptive but can cause some lipid loss [1].

Detailed Experimental Protocols

Protocol 1: Preparation of DSPC Liposomes via Thin-Film Hydration

This is a standard method for preparing multilamellar vesicles (MLVs) that can be downsized to small unilamellar vesicles (SUVs) [4] [1].

Materials

  • DSPC (Avanti Polar Lipids)
  • Cholesterol (e.g., for membrane stability)
  • Optional: Charged lipid (e.g., DPPG for anionic liposomes) [4]
  • Chloroform, Methanol (HPLC grade)
  • Phosphate Buffered Saline (PBS, pH 7.4) or other hydration buffer
  • Rotary evaporator
  • Water bath sonicator or probe sonicator/extruder

Procedure

  • Dissolve Lipids: Dissolve DSPC and other lipids in a chloroform/methanol mixture (e.g., 4:1 v/v) in a round-bottom flask [4].
  • Form Thin Film: Remove organic solvents using a rotary evaporator under vacuum (e.g., 25-47°C, depending on lipid Tm), forming a thin, uniform lipid film on the flask walls [4] [1]. Place the film in a vacuum desiccator overnight to remove residual solvent.
  • Hydrate Film: Add the pre-heated hydration buffer (e.g., PBS, 60-65°C, above DSPC's Tm) to the flask. Vigorously agitate using a rotary mixer or vortex to produce MLVs. Hydrate for 1-2 hours [4] [1].
  • Downsize Liposomes:
    • Sonication: Subject the MLV suspension to bath or probe sonication (e.g., 15-25 cycles of 30s on/1min off) above the Tm to form SUVs [4].
    • Extrusion: Alternatively, pass the MLVs through polycarbonate membranes of defined pore sizes (e.g., 100 nm) using a liposome extruder for more uniform sizing [1].
  • Purify and Analyze: Remove unencapsulated drug via dialysis or size exclusion chromatography. Characterize the final liposome preparation for size, PDI, zeta potential, and encapsulation efficiency [4] [1].

The following diagram illustrates the workflow for this preparation method.

G Start Dissolve Lipids (DSPC/Cholesterol in Organic Solvent) Film Form Thin Film via Rotary Evaporation Start->Film Hydrate Hydrate with Buffer (Above Tm of DSPC) Film->Hydrate MLV Multilamellar Vesicles (MLVs) Hydrate->MLV Downsize Downsize via Sonication or Extrusion MLV->Downsize SUV Small Unilamellar Vesicles (SUVs) Downsize->SUV Characterize Characterize Final Product (Size, PDI, Zeta Potential, EE%) SUV->Characterize

Protocol 2: Sterilization of DSPC Liposomes

Sterilization is a critical step for parenteral formulations. The choice of method impacts liposome integrity [1].

Methods and Considerations

  • Filtration:
    • Procedure: Pass liposome suspension through a 0.2 µm pore size sterile filter (e.g., PES membrane) using a syringe.
    • Impact: Causes minimal chemical alteration but can lead to a measurable reduction in phospholipid content due to adsorption and particle loss. DSPC's rigid membrane may offer slightly better retention compared to DPPC [1].
  • Autoclaving:
    • Procedure: Treat samples at 121°C for 15 minutes in a HIRAYAMA or equivalent autoclave.
    • Impact: DSPC liposomes (Tm ~54°C) show significantly higher stability and less change in physicochemical properties (size, phospholipid content) compared to DPPC liposomes under these conditions [1].
  • UV Radiation:
    • Procedure: Expose liposomes in open containers to UV light at 254 nm for 15 minutes.
    • Impact: Can influence biological properties (e.g., cytotoxicity) but causes minimal chemical alteration. DSPC liposomes again demonstrate higher stability than DPPC [1].

Recommendation: Filtration is generally preferred for its lower impact, but the high thermal stability of DSPC also makes autoclaving a viable option. A post-sterilization assessment of critical quality attributes is mandatory [1].

Workflow Visualization: From Formulation to Sterilization

The following diagram summarizes the key decision points in the development and sterilization of DSPC liposomes, highlighting their advantages.

G DSPC DSPC-Based Formulation Sterilization Sterilization Method DSPC->Sterilization Filtration Filtration Sterilization->Filtration Autoclaving Autoclaving Sterilization->Autoclaving Preferred for DSPC UV UV Sterilization->UV Stability High Stability Post-Sterilization SustainedRelease SustainedRelease Stability->SustainedRelease TumorTargeting TumorTargeting Stability->TumorTargeting LongCirculation LongCirculation Stability->LongCirculation Application Application in Drug Delivery Filtration->Stability Autoclaving->Stability DSPC Advantage UV->Stability SustainedRelease->Application TumorTargeting->Application LongCirculation->Application

Discussion for Researchers

The high Tm and chemical stability of DSPC make it an excellent foundation for liposomes requiring long shelf-life and controlled drug release in vivo. Its rigidity is key to withstanding sterilization stresses, particularly autoclaving, better than shorter-chain lipids [1]. Furthermore, DSPC's utility is expanding beyond small molecules. Its incorporation at high proportions in liposomal lipid nanoparticles (LNP) for mRNA delivery creates a protective bilayer, enhancing mRNA encapsulation stability and enabling efficient transfection of extrahepatic tissues by prolonging circulation time [2].

References

DSPC-Cholesterol Stabilization in Propylene Glycol: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Pharmaceutical challenges associated with poorly soluble drugs have prompted extensive research into alternative drug delivery vehicles that can enhance bioavailability and therapeutic efficacy. Non-aqueous solvents such as propylene glycol (PG) offer significant advantages for solubilizing hydrophobic compounds, but they present unique challenges for maintaining liposomal stability and structural integrity. Distearoylphosphatidylcholine (DSPC) is a saturated phospholipid with high transition temperature (T~m~ = 55°C) that contributes to membrane rigidity, but its lamellar phases in propylene glycol environments face instability issues including interdigitation and temperature sensitivity [1] [2].

The incorporation of cholesterol into DSPC-based formulations has been demonstrated to significantly enhance lamellar phase stabilization in propylene glycol solutions across a wide concentration range (0-100% PG) [1] [3]. This stabilization effect is particularly valuable for drug delivery systems intended for various administration routes where both enhanced solubility and structural stability are required. The molecular mechanism underlying this stabilization involves cholesterol's ability to modulate membrane fluidity, prevent phase transitions, and inhibit the formation of interdigitated phases that compromise membrane integrity at elevated temperatures [1] [2]. These Application Notes provide detailed methodologies for formulating and characterizing stable DSPC-cholesterol liposomes in propylene glycol environments suitable for pharmaceutical development.

Formulation Preparation Protocol

Materials and Equipment
  • Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), purity >99% [2]
  • Membrane stabilizer: Cholesterol (pharmaceutical grade)
  • Solvent system: Propylene glycol (USP/EP grade) and purified water [4]
  • Equipment: Laboratory scale, heating mantle, rotary evaporator, nitrogen purging system, sonication bath
Preparation Method

The following protocol describes the preparation of stabilized DSPC-cholesterol liposomes in propylene glycol at 60% w/w concentration, which represents the optimal stability threshold identified in research [1]:

  • Step 1: Lipid matrix preparation - Weigh DSPC and cholesterol at an equimolar ratio (1:1 molar ratio). For a standard batch, combine 85.5 mg DSPC (MW = 790.1 g/mol) and 38.7 mg cholesterol (MW = 386.7 g/mol) to achieve 0.11 mmol of each component [1].

  • Step 2: Solvent system preparation - Prepare 60% w/w propylene glycol in purified water by combining 6 g PG with 4 g purified water. Heat the solvent system to 65±2°C to facilitate lipid hydration [1].

  • Step 3: Lipid dispersion - Add the pre-warmed PG-water solution to the DSPC-cholesterol mixture while maintaining temperature at 65±2°C. Stir continuously using a magnetic stirrer at 500 rpm for 30 minutes to ensure complete dispersion.

  • Step 4: Size reduction - Process the multilamellar vesicle dispersion through a sonication cycle (5 minutes pulse-on, 1 minute pulse-off at 100W output) while maintaining temperature above the DSPC phase transition temperature (55°C) [5]. Alternatively, extrude through polycarbonate membranes (200 nm pore size) for more uniform size distribution.

  • Step 5: Product storage - Store the final liposomal dispersion in sealed glass vials under nitrogen atmosphere at 4°C to prevent oxidation. The formulation maintains stability for at least 30 days under these conditions [1].

Analytical Techniques for Characterization

Structural Characterization Using Scattering Techniques

Small-angle X-ray scattering (SAXS) provides detailed information about lamellar phase structure, bilayer thickness, and phase behavior. The following protocol outlines the standard procedure for analyzing DSPC-cholesterol liposomes in propylene glycol:

  • Sample preparation - Load 300 μL of liposomal dispersion into a specialized capillary cell (1.5 mm diameter) with polyimide windows. Maintain temperature control throughout transfer to the instrument using a temperature-regulated sample holder [2].

  • Data collection parameters - Set X-ray source to Cu Kα radiation (wavelength λ = 1.54 Å), sample-to-detector distance to 1.5 m, and exposure time to 300 seconds. Collect data at multiple temperature points (25°C, 37°C, and 65°C) to assess thermostability [1].

  • Data analysis - Process scattering patterns using generalized indirect Fourier transformation (GIFT) method to determine bilayer thickness, membrane flexibility, and interlamellar spacing. Compare samples with and without cholesterol to quantify stabilization effects [2].

Small-angle neutron scattering (SANS) complements SAXS studies and is particularly valuable for investigating molecular interactions within the bilayer:

  • Sample preparation - Prepare formulations in deuterated water (D~2~O) to enhance contrast for neutron scattering. Maintain identical lipid concentrations as standard formulations [1].

  • Data collection - Utilize neutron source with wavelength range of 4-10 Å and detector distance of 1-10 m to cover appropriate q-range (0.005-0.5 Å^-1^). Collect data at 25°C for structural comparison with SAXS results [1].

Thermal Behavior Analysis

Differential scanning calorimetry (DSC) determines phase transition temperatures and evaluates cholesterol's effect on membrane thermodynamics:

  • Sample loading - Pipette 15 μL of liposomal dispersion into hermetic aluminum pans and seal properly. Use equal mass of solvent system as reference [2].

  • Temperature program - Equilibrate at 20°C for 5 minutes, then heat from 20°C to 70°C at scanning rate of 2°C/minute. Cool back to 20°C and repeat for 3 cycles to examine reversibility [2].

  • Data interpretation - Analyze thermograms for phase transition temperature (T~c~), enthalpy change (ΔH), and transition cooperativity. Cholesterol-containing systems typically show broadened transitions and reduced ΔH values indicating enhanced membrane stability [2].

Morphological Characterization

Freeze-fracture transmission electron microscopy (FF-TEM) visualizes lamellar structure and vesicle morphology:

  • Sample vitrification - Apply 3 μL sample to specialized copper holder and rapidly plunge into liquid ethane (-183°C) to achieve vitreous state without ice crystal formation [2].

  • Fracture and replication - Fracture samples under vacuum at -160°C, then shadow with platinum-carbon at 45° angle followed by carbon coating at 90° angle for replica formation [2].

  • Imaging - Examine replicas using TEM operated at 100 kV acceleration voltage. Capture images at various magnifications to assess lamellarity and structural integrity [2].

Experimental Data and Findings

Stabilization Effects of Cholesterol

Table 1: Influence of Cholesterol on DSPC Lamellar Phase Stability in Propylene Glycol

PG Concentration (% w/w) Cholesterol Content Lamellar Stability at 25°C Thermostability at 65°C Structural Observations
0-60% Without cholesterol Stable Unstable (interdigitated phase) Interdigitation above 40°C
0-60% With cholesterol (equimolar) Stable Stable Maintained lamellar structure
>60% Without cholesterol Stable Unstable Lateral phase separation
>60% With cholesterol (equimolar) Stable Partially stable Limited lateral phase separation

Research findings demonstrate that cholesterol provides significant stabilization of DSPC lamellar phases in propylene glycol concentrations up to 60% w/w. The most notable effect was observed at elevated temperatures (65°C), where cholesterol-containing systems maintained lamellar integrity while cholesterol-free systems transitioned to interdigitated phases [1]. This stabilization is attributed to cholesterol's molecular interactions with DSPC acyl chains, which modulates membrane fluidity and prevents hydrocarbon chain interdigitation [1] [2].

Structural Parameters of DSPC-Cholesterol Liposomes

Table 2: Structural Parameters of DSPC Liposomes in Polyol-Water Systems

Polyol Additive Bilayer Thickness (D~max~, nm) Transition Temperature (T~c~, °C) Membrane Flexibility Structural Notes
Water only 5.5 55.0 Standard Multilamellar vesicles
Glycerin 5.2 56.5 Reduced Minimal interdigitation
1,3-Butanediol 4.1 57.8 Significantly reduced Partial interdigitation
Propylene Glycol 3.6 58.3 Substantially reduced Significant interdigitation
Propylene Glycol + Cholesterol 4.9 N/A Moderately reduced Inhibition of interdigitation

The addition of polyols to DSPC liposomes systematically reduces bilayer thickness and increases transition temperature, with propylene glycol exhibiting the most pronounced effects. Cholesterol incorporation in propylene glycol systems partially restores bilayer thickness by inhibiting interdigitation, demonstrating its membrane-stabilizing function [2]. These structural modifications directly impact drug loading capacity and release kinetics, making characterization of these parameters essential for formulation optimization.

Applications and Conclusion

Pharmaceutical Applications

Stabilized DSPC-cholesterol liposomes in propylene glycol systems represent versatile platforms for enhancing drug delivery:

  • Poorly soluble drugs: The combination of PG solubilization and liposomal encapsulation significantly improves bioavailability of hydrophobic active pharmaceutical ingredients [1] [3]

  • Diverse administration routes: These systems show promise for topical, oral, and parenteral delivery where both drug solubilization and controlled release are required [1]

  • Temperature-stable formulations: The enhanced thermostability provided by cholesterol enables wider processing and storage conditions without compromising structural integrity [1] [2]

Conclusion

The protocols outlined in these Application Notes provide comprehensive methodologies for formulating, preparing, and characterizing stabilized DSPC-cholesterol liposomes in propylene glycol systems. The key success factor is the equimolar incorporation of cholesterol, which effectively prevents interdigitation and maintains lamellar structure across temperature ranges and PG concentrations up to 60% w/w. These systems offer significant advantages for drug delivery applications where conventional aqueous liposomal systems face limitations due to poor drug solubility or instability issues.

Experimental Workflow Visualization

G cluster_legend Process Phase Legend start Start Formulation lipid_prep Lipid Matrix Preparation DSPC + Cholesterol (1:1 molar) start->lipid_prep solvent_prep Solvent System Preparation 60% PG in Water start->solvent_prep dispersion Thermal Dispersion 65°C with stirring lipid_prep->dispersion solvent_prep->dispersion size_control Size Reduction Sonication or Extrusion dispersion->size_control char_saxs Structural Analysis SAXS/SANS size_control->char_saxs char_dsc Thermal Analysis DSC size_control->char_dsc char_micro Morphological Analysis FF-TEM size_control->char_micro stability Stability Assessment 25°C and 65°C char_saxs->stability char_dsc->stability char_micro->stability final Stable Liposomes for Drug Delivery stability->final prep_phase Preparation Phase char_phase Characterization Phase test_phase Testing Phase

References

Comprehensive Application Notes and Protocols: 1,2-Distearoyllecithin for Enhanced Drug Solubility in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,2-Distearoyllecithin in Pharmaceutical Applications

This compound (also known as distearoylphosphatidylcholine or DSPC) is a synthetic, saturated phospholipid that has gained significant importance in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs. As a critical component of lipid-based drug delivery systems, DSPC addresses one of the most persistent challenges in pharmaceutical development – the poor aqueous solubility of modern drug candidates. Approximately 40-45% of new chemical entities face market entry challenges due to low water solubility, which significantly compromises their bioavailability and therapeutic efficacy. [1] The strategic incorporation of DSPC into drug formulations enables researchers to overcome these limitations through the creation of advanced delivery systems such as liposomes, micelles, and other phospholipid-based nanostructures.

The fundamental value of this compound stems from its unique amphiphilic structure, which consists of hydrophobic stearoyl chains (18-carbon fully saturated fatty acids) and a hydrophilic phosphocholine head group. This molecular architecture allows DSPC to spontaneously organize into bilayer membranes in aqueous environments, forming versatile drug carrier systems with substantial loading capacity for both hydrophilic and hydrophobic compounds. [2] Unlike natural phospholipids with mixed fatty acid chains, DSPC's symmetric saturated structure provides enhanced stability and predictable phase transition behavior, making it particularly valuable for formulating pharmaceuticals requiring precise control over drug release profiles and storage stability. These characteristics have established DSPC as an essential excipient in the development of next-generation formulations for poorly soluble drugs across therapeutic areas, including cancer, infectious diseases, and inflammatory conditions.

Chemical and Physical Properties of this compound

This compound (DSPC) is a synthetic phospholipid with well-defined chemical and physical properties that make it particularly valuable for pharmaceutical applications. Its systematic IUPAC name is [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, and it has a molecular formula of C₄₄H₈₈NO₈P and a molecular weight of 790.16 g/mol. [3] The compound features two identical stearic acid chains (18:0 fatty acids) esterified to the sn-1 and sn-2 positions of the glycerol backbone, creating a symmetric structure that confers highly predictable behavior in formulation systems. The phosphocholine head group provides hydrophilic character, while the long hydrocarbon chains deliver strong hydrophobic properties, creating the amphiphilic nature essential for its function in drug delivery systems.

The physical properties of DSPC significantly influence its performance in pharmaceutical formulations. DSPC has a relatively high melting point of 236°C, reflecting the stability of its crystalline structure resulting from the saturated nature of its stearoyl chains. [4] The compound is sparingly soluble in aqueous media but shows good solubility in organic solvents such as chloroform, methanol, and ethanol, which facilitates its processing during liposome and nanoparticle preparation. DSPC exhibits a characteristic phase transition temperature (Tm) at approximately 55°C, where it transitions from a tightly packed gel phase to a more fluid liquid crystalline phase. This property is crucial in liposome preparation using methods like extrusion, where processing above the Tm ensures proper formation of uniform bilayers. The following table summarizes the key chemical and physical properties of DSPC:

Table 1: Fundamental Properties of this compound (DSPC)

Property Specification Reference
CAS Number 816-94-4 [3] [4]
Molecular Formula C₄₄H₈₈NO₈P [3] [4]
Molecular Weight 790.16 g/mol [3] [4]
Appearance White to off-white solid [4]
Melting Point 236°C [4]
Phase Transition Temperature (Tm) ~55°C -
Solubility Slightly soluble in chloroform; insoluble in water [4]
Hydrogen Bond Donor Count 0 [3]
Hydrogen Bond Acceptor Count 8 [3]
Lipid Number PC(18:0/18:0) [3]

The highly saturated nature of DSPC's fatty acid chains contributes to its structural stability in lipid bilayers but also reduces its fluidity at physiological temperatures. This characteristic makes DSPC particularly valuable for creating stable, controlled-release formulations with lower membrane permeability compared to phospholipids with unsaturated chains. Additionally, the synthetic origin of DSPC ensures batch-to-batch consistency, eliminating the variability often associated with natural phospholipid extracts, which typically contain mixtures of phospholipids with different fatty acid chain lengths and saturation levels. This reproducibility is essential for regulatory approval and consistent pharmaceutical performance.

Pharmaceutical Applications and Mechanisms of Action

Liposomal Drug Delivery Systems

Liposomal formulations utilizing this compound represent one of the most well-established applications of this phospholipid in pharmaceutical development. DSPC serves as a primary bilayer-forming component in liposomes, providing structural integrity and controlling drug release kinetics. The saturated stearoyl chains in DSPC create highly ordered membrane structures with low permeability at physiological temperatures, making it particularly valuable for sustained-release formulations. Liposomes containing DSPC have been successfully employed for delivering a wide range of therapeutic agents, including chemotherapeutic drugs like doxorubicin and irinotecan, anti-fungal agents, and anti-inflammatory compounds. [5] [4] The incorporation of DSPC in liposomal membranes significantly affects their thermotropic behavior, phase transition characteristics, and interaction with biological membranes, all of which influence drug release profiles and biodistribution.

The rigid bilayer structure provided by DSPC contributes to enhanced circulation half-life of liposomal formulations by reducing premature drug leakage and providing resistance against serum protein binding. When used in combination with cholesterol, DSPC forms highly stable membranes that can withstand the challenging physiological environment following administration. Additionally, DSPC-based liposomes can be surface-functionalized with targeting ligands, polymers (such as PEG), or stimuli-responsive elements to create specialized drug delivery systems with enhanced targeting capabilities or environmental responsiveness. These advanced systems are particularly valuable in oncology applications, where controlled drug release at the tumor site can significantly improve therapeutic outcomes while minimizing systemic toxicity.

Solubility Enhancement Mechanisms

This compound enhances drug solubility through multiple physicochemical mechanisms that address the limitations of poorly water-soluble compounds. The primary mechanism involves molecular encapsulation of hydrophobic drugs within the lipid bilayers of liposomes or micelles, effectively creating a compatible microenvironment for compounds that would otherwise precipitate in aqueous media. The phospholipid-based nanostructures act as molecular reservoirs, maintaining drugs in a solubilized state through non-covalent interactions with the lipid chains while presenting a water-compatible exterior through the phosphocholine head groups. This mechanism is particularly effective for Biopharmaceutical Classification System (BCS) Class II and IV drugs, which exhibit poor water solubility but adequate membrane permeability. [1]

Additional solubility enhancement mechanisms include:

  • Micellization: DSPC can form mixed micelles in combination with other surfactants, creating nanoscopic hydrophobic domains that solubilize poorly water-soluble drugs
  • Membrane fluidization: When used with more fluid lipids, DSPC contributes to optimal membrane properties for drug loading and release
  • Surface activity: The amphiphilic nature of DSPC reduces interfacial tension between hydrophobic drug surfaces and aqueous media, improving wetting and dissolution
  • Crystallization inhibition: DSPC can interfere with drug crystal formation, maintaining compounds in higher-energy amorphous states with enhanced apparent solubility

These mechanisms collectively address the multifactorial challenge of drug solubility, making DSPC a versatile excipient for formulating problematic compounds with limited aqueous compatibility.

Formulation Strategies and Composition Design

The effective use of this compound in solubility enhancement requires careful formulation design based on the specific properties of the drug compound and the desired delivery characteristics. DSPC is typically employed in combination with other lipid components and stabilizing agents to create optimized drug delivery systems with appropriate stability, loading capacity, and release properties. Common formulation approaches include binary lipid mixtures with cholesterol, phospholipid blends with unsaturated PCs, and complex lipid-based systems incorporating additional surfactants or co-solvents. The selection of specific composition depends on the physicochemical properties of the drug, the intended route of administration, and the target product profile.

Table 2: Formulation Strategies Using this compound for Drug Solubility Enhancement

Formulation Type Key Components Drug Applications Advantages Limitations
Conventional Liposomes DSPC, Cholesterol Doxorubicin, Irinotecan [4] Controlled release, Reduced toxicity Limited loading capacity for highly hydrophobic drugs
Self-Emulsifying Systems DSPC, Medium-chain triglycerides, Ethanol [6] Clofazimine, Fenofibrate, Artemether, Cannabidiol [6] High loading capacity, Gastrointestinal compatibility Requires digestion for drug release
Nanostructured Lipid Carriers DSPC, Solid lipids, Surfactants Poorly soluble drugs with low melting points Improved physical stability, Modulation of drug release Potential for drug expulsion during storage
Micellar Systems DSPC, PEG-lipids, Bile salts Highly hydrophobic drugs Small particle size, Rapid dissolution Low capacity for high-dose drugs
Lipid Nanoparticles DSPC, Cationic lipids, Stabilizers Nucleic acids, Protein therapeutics Enhanced stability, Surface functionalization capability Complex manufacturing process

The ratio of DSPC to other lipid components significantly influences critical quality attributes of the final formulation. For example, in self-dispersing lipid formulations, the phospholipid-oil ratio directly impacts drug loading capacity. Research has demonstrated that formulations with higher oil content relative to phospholipids generally exhibit greater loading capacity for poorly water-soluble drugs. Specifically, a formulation with medium-chain triglycerides and phosphatidylcholine in a 50:50 ratio (Mi50P50) showed superior loading capacity for clofazimine, fenofibrate, and artemether compared to a formulation with a 30:70 oil-to-phospholipid ratio (Mi30P70). [6] This highlights the importance of balanced formulation design that leverages the membrane-forming properties of DSPC while providing sufficient hydrophobic domain volume for drug accommodation.

Recent advances in DSPC-based formulations include the development of thermosensitive systems that exploit the phase transition behavior of DSPC, stimuli-responsive liposomes that release their payload in response to specific environmental triggers, and targeted delivery systems that incorporate ligands for specific tissue or cell recognition. Additionally, the combination of DSPC with polymeric stabilizers such as Pluronics or Soluplus has shown promise in creating physically stable nanodispersions with enhanced solubility characteristics for challenging drug molecules. [1] These sophisticated approaches represent the cutting edge of lipid-based formulation science and offer new opportunities for addressing complex drug delivery challenges.

Experimental Protocols

Liposome Preparation by Thin-Film Hydration and Extrusion

The thin-film hydration method followed by extrusion is a well-established technique for preparing DSPC-based liposomes with uniform size distribution and high encapsulation efficiency. This protocol describes the preparation of drug-loaded DSPC liposomes for solubility enhancement of poorly water-soluble compounds.

Materials:

  • This compound (DSPC)
  • Cholesterol (for stabilized formulations)
  • Chloroform (HPLC grade)
  • Drug substance (poorly water-soluble)
  • Phosphate buffered saline (PBS, pH 7.4) or appropriate hydration medium
  • Rotary evaporator with water bath
  • Round-bottom flask
  • Liposome extruder with polycarbonate membranes (100 nm, 200 nm)

Procedure:

  • Lipid Film Formation:

    • Accurately weigh DSPC (75 mg) and cholesterol (25 mg) to achieve a 3:1 molar ratio and transfer to a round-bottom flask
    • Dissolve the lipid mixture in 10 mL chloroform and add the drug (5-15 mg depending on solubility)
    • Attach the flask to a rotary evaporator and evaporate the chloroform at 60°C (above DSPC's phase transition temperature) under reduced pressure until a thin, uniform lipid film forms on the flask walls
    • Maintain the flask under vacuum for at least 2 hours to ensure complete solvent removal
  • Film Hydration:

    • Preheat the hydration medium (PBS, pH 7.4) to 60°C (above DSPC's Tm of 55°C)
    • Add 10 mL of preheated hydration medium to the flask and rotate at 60°C for 45-60 minutes until the lipid film completely hydrates and forms multilamellar vesicles
    • Periodically gently agitate the flask to facilitate complete hydration of the lipid film
  • Size Reduction by Extrusion:

    • Pre-warm the liposome extruder to 60°C using a circulating water bath
    • Pass the multilamellar vesicle suspension through a 200 nm polycarbonate membrane 5-7 times
    • Continue extrusion through a 100 nm membrane for an additional 5-7 passes until a transparent, homogeneous suspension forms
    • Allow the liposome suspension to cool slowly to room temperature
  • Purification and Analysis:

    • Separate unencapsulated drug using dialysis, gel filtration chromatography, or centrifugation
    • Analyze the final liposome preparation for particle size, polydispersity index, zeta potential, and drug encapsulation efficiency

Critical Parameters:

  • Maintain temperature above 55°C throughout hydration and extrusion to ensure proper bilayer fluidity
  • Use degassed hydration media to prevent bubble formation during extrusion
  • Control lipid concentration during film formation to ensure uniform thin film
  • Optimize drug-to-lipid ratio based on drug solubility in the bilayer

G A Dissolve DSPC/Cholesterol/Drug in Chloroform B Form Thin Film by Rotary Evaporation A->B C Hydrate with Buffer Above 55°C B->C D Form Multilamellar Vesicles C->D E Extrude Through Polycarbonate Membranes D->E F Cool to Room Temperature E->F G Final Liposome Suspension F->G

Figure 1: Liposome Preparation by Thin-Film Hydration and Extrusion

Passive Loading of Pre-formed Nanodispersions

Passive loading represents an alternative approach for drug incorporation into DSPC-based nanodispersions, particularly suitable for temperature-sensitive compounds or when working with pre-formed lipid nanoparticles. This method involves incubating the drug substance with pre-formed empty liposomes or nanodispersions, allowing drug partitioning into the lipid bilayers through diffusion and equilibrium processes.

Materials:

  • DSPC nanodispersion (prepared by high-pressure homogenization)
  • Drug substance (in powdered form)
  • Incubation shaker or water bath
  • Separation equipment (centrifuge, size exclusion columns)

Procedure:

  • Nanodispersion Preparation:

    • Prepare drug-free DSPC nanodispersions using high-pressure homogenization at temperatures above DSPC's phase transition (55°C)
    • Characterize the blank nanodispersions for particle size, PDI, and zeta potential
    • Adjust the lipid concentration to appropriate levels (typically 5-20 mg/mL) for drug loading
  • Drug Incubation:

    • Add excess drug powder directly to the nanodispersion (typical drug:lipid ratio of 1:5 to 1:20)
    • Incubate the mixture with continuous shaking at controlled temperature (37°C or 60°C) for 24-48 hours
    • Maintain constant agitation to ensure uniform exposure of drug particles to the lipid nanodispersions
  • Separation of Unloaded Drug:

    • Remove unincorporated drug crystals by centrifugation at low speed (2000-3000 × g for 10-15 minutes)
    • Alternatively, use membrane filtration or size exclusion chromatography for separation
    • Collect the supernatant containing drug-loaded nanodispersions
  • Washing and Characterization:

    • Wash the loaded nanodispersions with fresh buffer to remove surface-associated drug
    • Characterize the final product for drug content, encapsulation efficiency, and physical properties

Critical Parameters:

  • Ensure adequate incubation time for equilibrium establishment
  • Maintain temperature control throughout the process
  • Use appropriate drug excess to ensure saturation without overwhelming the system
  • Verify complete separation of unloaded drug to prevent crystallization during storage

This passive loading approach has demonstrated success with various poorly water-soluble drugs, with studies showing that some compounds (e.g., clofazimine) exhibit higher loading in nanodispersions compared to bulk formulations. [6] The method is particularly valuable for drugs that might degrade under the processing conditions required for active loading or conventional liposome preparation.

Analytical Methods and Characterization

Comprehensive characterization of DSPC-based formulations is essential for quality control and performance assessment. The following analytical techniques provide critical information about the physical, chemical, and performance attributes of this compound formulations.

Table 3: Analytical Methods for Characterization of DSPC-Based Formulations

| Analytical Method | Parameters Measured | Application Notes | Reference | |----------------------|-------------------------|------------------------|---------------| | Dynamic Light Scattering (DLS) | Particle size, Polydispersity index (PDI) | Measures hydrodynamic diameter and size distribution; PDI <0.3 indicates monodisperse system | - | | Zeta Potential Measurement | Surface charge, Colloidal stability | Values >|30 mV| indicate good physical stability | - | | HPLC with Charged Aerosol Detection | Phospholipid and oil content quantification | Simultaneous evaluation of soybean lecithin and medium-chain triglycerides in nanodispersions | [6] | | Differential Scanning Calorimetry (DSC) | Phase transition temperature (Tm), Crystallinity | Confirms DSPC phase behavior and drug-excipient interactions | - | | UV-Vis Spectroscopy | Drug encapsulation efficiency, Concentration | Measures drug content after separation from unencapsulated drug | - | | Transmission Electron Microscopy | Morphology, Lamellarity, Structural integrity | Visual confirmation of liposome formation and structure | [5] |

The drug loading capacity of DSPC-based formulations varies significantly depending on the specific drug properties and formulation approach. Research has demonstrated that drugs with melting points below 150°C generally exhibit higher solubility in phospholipid-based formulations. [6] For instance, in phosphatidylcholine-based formulations, artemether and cannabidiol showed surprisingly high solubility with up to 13.0% and 33.3% drug loading, respectively. [6] These values represent the practical maximum loading capacity before crystallization occurs, which is a critical consideration for formulation design.

Stability testing of DSPC-based formulations should include assessments of physical stability (particle size distribution, zeta potential, appearance), chemical stability (phospholipid hydrolysis, drug degradation), and performance stability (drug release profile, encapsulation efficiency) under recommended storage conditions. Accelerated stability studies at elevated temperatures can provide insights into long-term storage behavior, while freeze-thaw cycling evaluates formulation robustness. Additionally, in vitro drug release studies using dialysis methods or continuous flow apparatus help establish product performance characteristics and predict in vivo behavior. These comprehensive analytical approaches ensure consistent quality and performance of DSPC-based drug formulations throughout their shelf life.

Conclusion and Future Perspectives

This compound represents a versatile and effective phospholipid excipient for enhancing the solubility and bioavailability of poorly water-soluble drugs. Through various formulation strategies including liposomes, self-emulsifying systems, and nanodispersions, DSPC addresses the fundamental challenges associated with BCS Class II and IV drug compounds. The saturated symmetric structure of DSPC provides advantageous physical properties, including high phase transition temperature and membrane stability, which contribute to controlled drug release profiles and improved formulation shelf-life.

Future developments in DSPC-based drug delivery are likely to focus on advanced targeting strategies, stimuli-responsive systems, and combination approaches with other solubility enhancement technologies. The growing application of machine learning models for predicting drug solubility in complex systems may further optimize formulation development processes involving DSPC and other phospholipids. [7] Additionally, the continued exploration of hybrid systems combining DSPC with polymers, surfactants, and other functional excipients will expand the applications of this valuable phospholipid in addressing increasingly challenging drug delivery problems. As pharmaceutical research continues to confront compounds with more complex solubility limitations, this compound will remain a fundamental tool in the formulator's arsenal for creating effective medicines from poorly soluble drug candidates.

References

Comprehensive Application Notes and Protocols: Controlling Liposome Size Distribution of DSPC through Sonication Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Liposome Preparation and Characterization

Liposomes are bilayer phospholipid vesicles that serve as advanced nanocarriers in pharmaceutical applications, particularly for enhancing drug delivery systems. The size distribution of liposomes directly influences critical performance parameters including cellular uptake efficiency, biodistribution behavior, and clearance rates from the bloodstream. Among various phospholipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is widely utilized due to its high phase transition temperature (≈55°C) and enhanced membrane stability, which contributes to prolonged circulation half-life of liposomal formulations. Sonication methods represent one of the most established techniques for preparing small unilamellar vesicles (SUVs) with controlled size distributions, leveraging acoustic energy to fragment larger multilamellar vesicles into nano-sized particles.

The fundamental principle of sonication-mediated liposome size control involves the application of high-frequency sound waves (typically >20 kHz) to lipid dispersions, generating cavitation forces that disrupt bilayer structures and promote vesicle size reduction. This process effectively eliminates larger particles from the initial size distribution, progressively narrowing the polydispersity of the preparation. As noted in seminal research, "the rapid elimination of a large diameter tail to the distribution constitutes a major mechanism for distribution narrowing" during sonication [1]. The kinetic aspects of this process are crucial, with sonication duration and intensity directly determining the final size profile of DSPC liposomes, making optimization of these parameters essential for reproducible formulation outcomes.

Sonication Method Optimization for DSPC Liposomes

Key Optimization Parameters

The efficiency of sonication in controlling DSPC liposome size distribution depends on several critical parameters that require systematic optimization. Sonication time represents the most significant factor, with prolonged exposure to acoustic energy progressively reducing vesicle size up to a threshold beyond which further size reduction becomes minimal. Studies specifically investigating DSPC-DSPA liposomes have demonstrated that sonication time directly correlates with distribution narrowing, primarily through the elimination of larger vesicles from the population [1]. The temperature during sonication must be carefully controlled, particularly for high-transition-temperature lipids like DSPC, requiring maintenance above the phase transition temperature (≥55°C) to ensure proper lipid mobility and reorganization during vesicle size reduction.

Equipment configuration represents another crucial consideration, with both bath and probe sonication systems offering distinct advantages and limitations. Probe sonication typically delivers more intense, localized energy input, resulting in more efficient size reduction but potentially generating excessive heat that can degrade thermolabile compounds. Bath sonication provides gentler, more homogeneous energy distribution but may require longer processing times to achieve equivalent size reduction. The energy intensity setting must be optimized to balance efficient size reduction against potential lipid degradation from excessive shear forces or localized heating effects. Additionally, the lipid concentration in the dispersion influences the efficiency of size reduction, with moderate concentrations (10-20 mg/mL) typically providing optimal results for DSPC formulations.

Quantitative Effects of Sonication Parameters

Table 1: Optimization Parameters for DSPC Liposome Sonication

Parameter Optimal Range Effect on Size Distribution Impact on Polydispersity
Sonication Time 15-60 minutes Progressive decrease to ~50-100 nm plateau Significant narrowing after initial period
Temperature 55-65°C (above Tc) Enhanced size reduction efficiency Improved uniformity
Lipid Concentration 10-20 mg/mL Moderate inverse correlation Increased concentration elevates PDI
Power Intensity 40-70% of maximum Direct correlation with reduction rate Excessive power may increase PDI
Duty Cycle 50-80% (pulsed) Prevents overheating Minimal direct effect

The interrelationship between sonication parameters follows predictable patterns that can be leveraged for systematic optimization. As demonstrated in niosome studies (structurally similar to liposomes), extending sonication duration from 30 to 60 minutes can enhance entrapment efficiency from 24.5% to 42% while modifying zeta potential from -14.39 ± 8.55 mV to -18.92 ± 7.53 mV, indicating improved surface charge characteristics [2]. The kinetic profile of size reduction typically shows rapid initial decreases in mean diameter followed by a plateau region where additional sonication provides diminishing returns. This trajectory reflects the underlying mechanism whereby "the rapid elimination of a large diameter tail to the distribution is shown to constitute a major mechanism for distribution narrowing" [1]. For DSPC specifically, the rigid membrane structure at room temperature necessitates maintained elevation above phase transition temperature throughout processing to achieve homogeneous size distributions.

Liposome Size Characterization Techniques

Comparative Analysis of Methodologies

Accurate size characterization represents an essential component of liposome development and quality control, with multiple analytical techniques available, each offering distinct advantages and limitations. Dynamic light scattering (DLS), also known as quasi-elastic light scattering, provides rapid measurement of mean hydrodynamic diameter and size distribution through analysis of Brownian motion properties. This technique offers the significant advantages of minimal sample preparation, rapid analysis time, and the ability to distinguish between unimodal and bimodal particle size distributions [3]. However, DLS has limited resolution for heterodisperse samples and may be influenced by dust or aggregate particles within the dispersion.

Field-flow fractionation (FFF) techniques, particularly flow FFF, provide high-resolution size distribution measurements based on hydrodynamic volume without stationary phase interactions that could potentially disrupt vesicle structure. As specifically demonstrated with DSPC-DSPA liposomes, flow FFF "provides a direct measurement of vesicle size and size distribution" with superior resolution compared to other techniques [1] [4]. In contrast, sedimentation FFF fundamentally measures effective mass and mass distribution rather than direct size, requiring deduction of size from mass measurements, which introduces assumptions regarding membrane density and encapsulated volume [1]. Electron microscopy techniques (including transmission and cryo methods) offer direct visualization of liposome morphology and size, but suffer from potential artifacts introduced by sample fixation, staining, and the high-vacuum environment, and do not readily provide quantitative size distribution data for heterogeneous populations [3].

Technical Specifications and Data Interpretation

Table 2: Liposome Size Characterization Techniques

Technique Size Range Measured Parameter Sample Requirements Key Advantages
Dynamic Light Scattering 1 nm - 6 μm Hydrodynamic diameter Minimal volume (50 μL) Rapid analysis, mean size & PDI
Flow FFF 1 nm - 50 μm Hydrodynamic diameter Various volumes High resolution, direct size measurement
Sedimentation FFF 50 nm - 50 μm Effective mass Moderate concentration Mass distribution sensitivity
Electron Microscopy 10 nm - 10 μm Visual morphology Extensive preparation Direct visualization, structure
Fluorescence Trapping 50-400 nm Internal volume Unilamellar only Volume measurement

The interpretation of size data requires understanding of the specific parameters measured by each technique. For DLS, the zeta-average diameter (also called cumulants mean) provides an intensity-weighted mean hydrodynamic size, while the polydispersity index (PDI) offers a dimensionless measure of distribution breadth, with values <0.1 indicating highly monodisperse populations and values >0.3 reflecting broad heterogeneity. In flow FFF analysis, the resulting fractograms directly correlate retention time with hydrodynamic size, enabling calculation of population statistics with high resolution [1]. When applying the fluorescence trapping method, which measures the volume of trapped internal contents using encapsulated fluorophores, critical assumptions must be recognized—particularly that the technique "assumes the liposome is unilamellar and therefore is not suitable for multilamellar liposomes" [3].

Experimental Protocol: DSPC Liposome Preparation by Sonication Method

Materials and Equipment

Required lipids and reagents include DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol (for membrane stabilization, if desired), and appropriate buffers (typically phosphate-buffered saline, pH 7.4, or similar physiological buffer). Essential equipment comprises a probe sonicator (with adjustable power output and timer function), temperature-controlled water bath or heating block capable of maintaining temperatures ≥65°C, nitrogen or argon gas source for blanketing, and appropriate vial containers with sealing caps. Size characterization instruments such as dynamic light scattering equipment should be calibrated according to manufacturer specifications using latex size standards prior to liposome analysis.

Safety considerations must be addressed, particularly hearing protection during probe sonication operation, thermal protection when handling heated lipid dispersions, and proper ventilation when working with organic solvents if used during lipid film preparation. For DSPC specifically, all processing steps following initial hydration must be performed above the phase transition temperature (55°C) to ensure proper lipid packing and vesicle formation. Additionally, samples should be protected from oxidative degradation through inert gas blanketing during preparation and storage.

Step-by-Step Procedure
  • Lipid Film Preparation: Accurately weigh DSPC (and cholesterol if desired, typically at 0-50 mol% relative to DSPC) into a clean glass vial. Dissolve lipids in organic solvent (chloroform:methanol 2:1 v/v) to achieve 10-20 mg/mL total lipid concentration. Evaporate solvent under nitrogen or argon stream while rotating vial to form thin, uniform lipid film. Further dry under vacuum for ≥2 hours to remove residual solvent.

  • Hydration and Preliminary Dispersion: Hydrate lipid film with pre-warmed buffer (60-65°C) to achieve final lipid concentration of 5-20 mg/mL. Gently agitate by hand swirling or vortex mixing above phase transition temperature (55°C) for 15-30 minutes until all lipid material is suspended, forming multilamellar vesicles (MLVs). Maintain temperature throughout subsequent steps.

  • Sonication Procedure: Transfer hydrated MLV dispersion to appropriate sonication vessel pre-warmed to 60-65°C. Immerse probe sonicator tip approximately 1 cm below liquid surface. Apply sonication using pulsed mode (e.g., 50-80% duty cycle) at 40-70% maximum power output for 15-60 minutes total processing time, maintaining temperature at 60-65°C using external cooling if necessary. Flute the vessel with nitrogen or argon throughout process to prevent oxidation.

  • Post-Sonication Processing: Allow resultant suspension to equilibrate at 60°C for 5-10 minutes to ensure complete annealing. Remove any titanium particles from probe erosion by centrifugation at low speed (1000-2000 × g for 5 minutes) or filtration through 0.45 μm filter. Store final liposome preparation under inert atmosphere at 4°C (above DSPC phase transition temperature for short-term analysis).

Results, Data Analysis and Troubleshooting

Interpretation of Size Distribution Data

Typical size distributions for DSPC liposomes following sonication range from approximately 50-100 nm for small unilamellar vesicles prepared under optimal conditions, with polydispersity indices below 0.2 indicating acceptably monodisperse populations. The characteristic progression during sonication involves rapid initial reduction in mean diameter followed by progressive narrowing of the distribution breadth as the large-diameter "tail" of the population is eliminated [1]. Analysis of size distribution data should include both mean diameter and distribution breadth (polydispersity index), with tracking of these parameters over sonication time providing insight into process efficiency.

Membrane composition effects significantly influence the achievable size parameters, as demonstrated by research showing that "the membrane rigidity also has a critical role in determining their size" [5]. Specifically, the addition of cholesterol to DSPC membranes increases bilayer viscosity and packing density, resulting in larger vesicle sizes (40-530 nm reported in systematic studies) [5]. Conversely, incorporation of short-chain lipids disrupts membrane alignment and decreases liposome size (130-230 nm range observed) [5]. These compositional effects should be considered when interpreting size data from formulated DSPC liposomes.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for DSPC Liposome Sonication

Problem Potential Causes Solutions Preventive Measures
Large Size & High PDI Insufficient sonication time, low temperature, inadequate power Extend sonication, ensure T >55°C, increase power Pre-heat all components, calibrate sonicator
Lipid Degradation Excessive sonication, overheating, oxidation Optimize time/power, cooling, nitrogen blanket Use pulsed mode, monitor temperature
Low Encapsulation Vesicle size too small, membrane leakage Modify sonication parameters, add cholesterol Optimize for specific cargo
Aggregation High concentration, insufficient surface charge Dilute sample, incorporate charged lipids Include 5-10% charged lipid
Irreproducible Results Variable temperature, probe positioning Standardize geometry, control temperature Fixed apparatus, protocol strictness

Graphical Workflows and Visualization

Experimental Process Workflow

The complete methodology for DSPC liposome preparation and characterization can be visualized through the following workflow, which illustrates the sequential stages from lipid film preparation to final analysis:

G Liposome Preparation and Characterization Workflow Start Lipid Film Preparation (DSPC + Cholesterol) A Hydration with Buffer (60-65°C) Start->A B Formation of MLVs (Multilamellar Vesicles) A->B C Probe Sonication (15-60 min, 60-65°C) B->C D Size Reduction to SUVs (Small Unilamellar Vesicles) C->D E Particle Size Analysis (DLS, FFF, etc.) D->E F Data Interpretation & Optimization E->F End Final Liposome Preparation F->End

Sonication-Mediated Size Evolution Mechanism

The mechanism by which sonication transforms large multilamellar vesicles into small unilamellar vesicles with narrow size distribution involves specific structural transitions:

G Mechanism of Sonication-Mediated Liposome Size Reduction MLV Multilamellar Vesicles (>1000 nm) Disruption Cavitation Forces Disrupt Bilayers MLV->Disruption  Acoustic  Energy Disk Bilayer Disk Formation (Intermediate) Disruption->Disk  Lipid  Reorganization Vesiculation Vesiculation & Sealing Disk->Vesiculation  Line Tension  vs Bending Rigidity SUV Small Unilamellar Vesicles (50-100 nm) Vesiculation->SUV  Membrane  Closure

Conclusion and Applications in Pharmaceutical Development

The controlled preparation of DSPC liposomes with defined size distributions through optimized sonication protocols represents a critical capability in advanced drug delivery system development. The method outlined in these application notes provides researchers with a systematic framework for achieving reproducible, monodisperse liposome populations tailored to specific therapeutic applications. The fundamental understanding of how sonication parameters influence both size reduction and distribution narrowing enables rational design of nanocarriers with optimized biological performance. As demonstrated in the referenced studies, the "rapid elimination of a large diameter tail to the distribution constitutes a major mechanism for distribution narrowing" [1], providing a conceptual basis for process optimization.

The pharmaceutical relevance of size-controlled DSPC liposomes extends to numerous therapeutic applications, particularly where prolonged circulation lifetime and enhanced accumulation at target sites are desired. The high transition temperature of DSPC confers membrane rigidity at physiological temperatures, reducing premature drug leakage while enhancing stability during storage and administration. When integrated with appropriate characterization methodologies—particularly dynamic light scattering for rapid assessment and flow field-flow fractionation for high-resolution distribution analysis—the sonication method provides a versatile platform for liposome development. Further refinement through membrane composition adjustments, including cholesterol incorporation for modified fluidity or surface charge modifiers for enhanced stability, enables precise tuning of liposome characteristics to meet specific therapeutic requirements.

References

Table 1: Chemoselective Ligation Methods for De Novo Phospholipid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Ligation Method Reactive Precursors Key Reaction Conditions Formed Phospholipid Time to Vesicle Formation Key Advantages
KAT Ligation [1] Lysolipid with O-carbamoylhydroxylamine (1) + Potassium Acyltrifluoroborate (4) 1 mM each in HEPES buffer, pH 7.3, Room Temperature Amide-linked phospholipid (3) ~2 minutes (at 1 mM); minutes (at 25 µM) [1] Extremely rapid, high yield (>97%), works at low micromolar concentrations, biocompatible [1]
KAHA Ligation [1] Lysolipid with O-carbamoylhydroxylamine (1) + α-Ketoacid (2) 1 mM each in HEPES buffer, pH 7.3, 37°C Amide-linked phospholipid (3) ~6.5 hours [1] High yield (80%), forms CO₂ and H₂O as only byproducts [1]

Experimental Protocol: De Novo Vesicle Formation via KAT Ligation

This protocol describes the formation of phospholipid vesicles through the rapid KAT ligation between a hydroxylamine-functionalized lysolipid and a potassium acyltrifluoroborate in aqueous buffer [1].

Materials
  • Reagent 1: O-Carbamoylhydroxylamine-functionalized lysophospholipid (e.g., 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine derivative), 1 mM stock solution in 2 mM HEPES buffer, pH 7.3.
  • Reagent 2: Potassium palmitoylacyltrifluoroborate, 1 mM stock solution in 2 mM HEPES buffer, pH 7.3.
  • Buffer: 2 mM HEPES, pH 7.3.
  • Equipment: HPLC/MS system with evaporative light-scattering detection (ELSD), phase-contrast or fluorescence microscope, cryo-EM equipment (optional).
Procedure
  • Reaction Setup: In a microcentrifuge tube, mix equal volumes of the lysolipid stock (Reagent 1) and the acyltrifluoroborate stock (Reagent 2) to achieve a final concentration of 1 mM for each precursor. Vortex gently to mix.
  • Incubation: Allow the reaction to proceed at room temperature (approx. 25°C) for 30 minutes.
  • Monitoring Reaction Progress:
    • HPLC/MS Analysis: Analyze the reaction mixture by HPLC/MS at T = 0 and T = 30 minutes. Monitor for the consumption of precursors and the appearance of the amide-linked phospholipid product (3).
    • Vesicle Visualization: After 30 minutes, take a small aliquot of the reaction mixture and image using phase-contrast microscopy. Vesicles ranging from 2–10 µm in diameter should be visible. For confirmation, add a membrane-staining dye like Nile Red (0.2 mol%) and observe using fluorescence confocal microscopy.
    • Bilayer Confirmation (Optional): The bilayer nature of the formed vesicles can be confirmed by cryogenic electron microscopy (cryo-EM).
Workflow Visualization

The diagram below illustrates the key steps of the vesicle formation process.

G A Water-soluble precursors: Lysolipid 1 & Acyl Donor 4 B KAT Ligation Reaction pH 7.3, Room Temp A->B C Amide-Linked Phospholipid 3 B->C D Spontaneous Self-Assembly C->D E Vesicles (2-10 µm) D->E F Characterization: HPLC/MS, Microscopy E->F

Other Vesicle Formation Strategies

The field of de novo vesicle formation utilizes several other bioorthogonal chemistries that you can explore [2]:

  • Click Chemistry (CuAAC): Uses a copper(I) catalyst to join an alkyne-functionalized lysolipid and an alkyl azide, forming a triazole-linked phospholipid.
  • Native Chemical Ligation (NCL): Involves catalyst-free coupling between a cysteine-functionalized lysolipid and a fatty acyl thioester.
  • Reversible Imine Condensation: Employs dynamic covalent chemistry, allowing vesicle formation and disassembly to be regulated by pH changes.

Vesicle Characterization Techniques

After formation, vesicles should be characterized to confirm their properties [1] [3] [4]:

  • Dynamic Light Scattering (DLS): To determine vesicle size distribution and stability.
  • Small-Angle Neutron Scattering (SANS): To analyze detailed bilayer structure and water incorporation.
  • Cryogenic Electron Microscopy (Cryo-EM): To directly visualize the vesicle morphology and bilayer structure.

Important Note on Nonaqueous Solvent Methods

Please be aware that the established and published protocols for the de novo chemoselective formation of phospholipid vesicles are designed for and conducted in aqueous solutions at physiological pH [1] [2]. The current scientific literature accessed for this report does not contain specific methods for phospholipid vesicle formation in nonaqueous solvents.

Conclusion

While methods for nonaqueous solvents are not available in current literature, the described aqueous-phase chemoselective ligations are highly efficient and biocompatible tools. The provided protocol for KAT ligation offers a rapid, high-yielding path to form vesicles under mild physiological conditions, which may be adaptable for various drug delivery and synthetic biology applications.

References

Application Notes: DSPC Cellulose Sheet-Supported Bilayer Membranes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Platform

Supported lipid bilayers (SLBs) are biomimetic membranes that self-assemble on solid substrates, providing a versatile model to study cell membrane processes like signaling and adhesion [1]. The DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) cellulose-supported bilayer is a stable planar membrane platform. Unlike standard SLBs formed on glass, this method uses cellulose sheets as a supporting scaffold, offering enhanced stability and enabling the creation of larger membrane areas than those typically possible with traditional planar bilayers formed in Teflon sheets [2].

This platform is particularly valuable for drug development as it allows for a controlled environment to study the interactions between membrane-based nanocarriers (like liposomes) and their biological targets, which is critical for optimizing therapeutic performance [3].

Key Characteristics of DSPC

DSPC is a saturated phospholipid chosen for its high phase transition temperature (Tm ~55°C) and its ability to form well-ordered, gel-phase domains at physiological temperatures [4] [5]. Its main properties are summarized in the table below.

Table 1: Key Properties of DSPC Lipid

Property Description Implication for Supported Bilayers
Acyl Chains Two saturated stearic acid chains (18:0) Promotes tight packing and high bilayer rigidity [6]
Phase Transition High Tm (~55°C) Forms stable, gel-phase bilayers at 37°C [5]
Bilayer Width Forms thick bilayers Contributes to membrane thickness and may influence embedded protein activity [6]
Domain Formation Can form gel-phase domains in mixed lipid systems Useful for creating model lipid rafts and studying transmembrane asymmetry [4]

Protocol: Fabrication and Analysis

This protocol outlines the procedure for forming a stable planar DSPC bilayer supported by cellulose sheets, adapted from the foundational method [2].

Materials and Equipment
  • Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
  • Support Material: Cellulose sheets (e.g., dialysis membrane)
  • Solvents: Chloroform (HPLC grade), Purified water (resistivity ≥17.9 MΩ·cm)
  • Equipment: Langmuir-Blodgett trough or similar apparatus for monolayer handling, temperature-controlled water bath, glass syringes and vials, nitrogen (N₂) gas stream
Step-by-Step Procedure

Step 1: Preparation of a DSPC Monolayer

  • Dissolve DSPC in chloroform in a clean glass vial to a known concentration (e.g., 1 mg/mL).
  • Carefully drop the lipid solution onto the clean air-water interface of a Langmuir trough subphase (purified water).
  • Allow the chloroform to evaporate completely, leaving a DSPC monolayer at the interface.
  • Compress the monolayer to a desired surface pressure to achieve a closely packed state.

Step 2: Transfer of Monolayer to Cellulose Sheet

  • A stretched cellulose sheet is prepared and oriented horizontally.
  • The cellulose sheet is carefully passed through the DSPC monolayer at the air-water interface, allowing the monolayer to deposit onto the sheet's surface.

Step 3: Construction of the Supported Bilayer

  • A second cellulose sheet with a deposited DSPC monolayer is prepared identically.
  • The two monolayer-cellulose sheets are combined, bringing the lipid monolayers into contact to form a bilayer structure supported from both sides by the cellulose sheets [2].

Step 4: Hydration and Storage

  • The assembled membrane is kept in a hydrated state using a buffer solution.
  • For storage, the membrane should be maintained at a temperature below the Tm of DSPC (e.g., 4°C) to preserve bilayer integrity.

The experimental workflow is as follows:

G Start Start MonoPrep 1. Prepare DSPC Monolayer at Air-Water Interface Start->MonoPrep Transfer1 2. Transfer Monolayer to First Cellulose Sheet MonoPrep->Transfer1 Transfer2 3. Transfer Monolayer to Second Cellulose Sheet Transfer1->Transfer2 Combine 4. Combine Two Sheets to Form Supported Bilayer Transfer2->Combine Hydrate 5. Hydrate and Store Final Assembly Combine->Hydrate End End Hydrate->End

Diagram 1: Workflow for fabricating a cellulose-supported DSPC bilayer membrane.

Quality Control and Characterization

Permeability Assay:

  • Purpose: To confirm the formation of a continuous lipid bilayer and assess its barrier function.
  • Method: Measure the permeability coefficient of a marker molecule (e.g., a fluorescent dye) across the membrane. The supported DSPC bilayer is expected to have a higher permeability than a perfect black lipid membrane, confirming its bilayer nature while indicating the influence of the cellulose support [2].

Isothermal Titration Calorimetry (ITC):

  • Purpose: To quantitatively study the interactions between the DSPC bilayer and molecules of interest (e.g., drugs, proteins, peptides) [3].
  • Method:
    • Load the DSPC bilayer platform (or a suspension of DSPC liposomes as a model) into the sample cell of the calorimeter.
    • Fill the syringe with the titrant (e.g., a drug molecule or serum protein).
    • Set the temperature to a value below the Tm of DSPC (e.g., 37°C) to maintain the gel phase.
    • Perform sequential injections of the titrant into the sample cell under constant stirring.
    • Measure the heat released or absorbed with each injection.

Table 2: Key Parameters from ITC Experiments

Parameter Symbol Unit What It Reveals
Binding Affinity Kd M Strength of the interaction between titrant and bilayer.
Enthalpy Change ΔH kcal/mol Heat change, indicating nature of molecular bonds.
Entropy Change ΔS cal/(mol·K) Change in system disorder.
Stoichiometry n - Binding sites per lipid molecule or vesicle.
Binding Constant c - Unitless constant critical for fitting the binding isotherm.

The relationship between the experimental data and the derived thermodynamic parameters is illustrated below:

G ITC_Experiment ITC Raw Data (Peak Thermogram) DataFitting Data Fitting (Select Binding Model) ITC_Experiment->DataFitting DirectParams Directly Obtained Parameters DataFitting->DirectParams Enthalpy ΔH (Enthalpy Change) DirectParams->Enthalpy Stoichiometry n (Stoichiometry) DirectParams->Stoichiometry BindingConst K (Binding Constant) DirectParams->BindingConst CalculatedParams Calculated Parameters FreeEnergy ΔG (Free Energy Change) BindingConst->FreeEnergy ΔG = -RTlnK Entropy ΔS (Entropy Change) FreeEnergy->Entropy ΔG = ΔH - TΔS

Diagram 2: Pathway from ITC raw data to thermodynamic parameters.

Research Applications and Case Studies

  • Studying Membrane Asymmetry: Model membrane studies with DSPC have shown that gel-phase domains can exist in transmembrane symmetric or asymmetric states. This is biologically significant for maintaining lipid asymmetry in living cells and understanding communication between membrane leaflets [4].
  • Probing Receptor Activity: Research on the Insulin Receptor (IR) has shown that its activity is higher in wider, more ordered bilayers that support liquid-ordered (Lo) domain formation, similar to those enriched with lipids like DSPC. This platform could be used to study how bilayer properties modulate receptor function [6].
  • Drug Delivery System Characterization: ITC is extensively used to study the interactions of biomimetic nanocarriers (e.g., liposomes, solid lipid nanoparticles) with biological components. A DSPC-supported bilayer can serve as a model to investigate the driving forces behind protein adsorption, drug loading, and membrane destabilization, which are critical for optimizing drug delivery systems [3].

Discussion and Best Practices

The cellulose-supported DSPC bilayer is a robust platform, but careful experimental design is essential. The high transition temperature of DSPC means that experiments must be conducted at temperatures that maintain the desired gel phase. Furthermore, while highly stable, the presence of the cellulose support may influence the behavior of incorporated transmembrane proteins compared to more free-standing systems.

The primary strength of using ITC in conjunction with this platform is its label-free nature, avoiding fluorescent or radioactive tags that could alter molecular behavior, and its ability to provide a complete thermodynamic profile of an interaction in a single experiment [3]. When analyzing ITC data, selecting the correct binding model (e.g., one-set-of-sites, two-sets-of-sites, sequential binding) is critical for accurate parameter estimation.

References

Understanding DSPC Liposome Aggregation

Author: Smolecule Technical Support Team. Date: February 2026

To effectively prevent aggregation, it's helpful to understand its common causes, which are often related to the liposomes' physicochemical properties and their interaction with the environment.

The table below summarizes the primary factors and underlying mechanisms based on current research.

Factor Mechanism & Cause of Aggregation Supporting Evidence from Literature
Surface Charge Loss of electrostatic repulsion; neutral or low surface charge allows van der Waals forces to dominate, causing liposomes to adhere. [1] Cationic surfaces can form a depot via interaction with negatively charged interstitial proteins, implying aggregation can be charge-mediated. [1]
Calcium Ions (Ca²⁺) Divalent cations (e.g., Ca²⁺) can form ionic bridges between anionic liposomes. While DSPC is zwitterionic, its surface is slightly negative, making it susceptible. [2] Anionic liposomes (e.g., DOCP) aggregate in Ca²⁺ presence. Zwitterionic PC and inverse-PC (CPe) liposomes do not aggregate even at 10 mM Ca²⁺, highlighting role of charge. [2]
Membrane Rigidity Fluid or loosely packed membranes are more prone to fusion and aggregation. High membrane rigidity reduces molecular contact and fusion between bilayers. [3] Adding cholesterol increases membrane viscosity/packing density, increasing liposome size and potentially enhancing physical stability against deformation/aggregation. [3]
Liposome Size & PDI Larger liposomes and those with high polydispersity (PDI) have higher sedimentation rates and greater interfacial contact area, promoting aggregation. [4] Liposomes 150-200 nm are more spherical/stable. Microfluidic methods can produce monodisperse populations, minimizing aggregation-prone subsets. [4] [3]

Troubleshooting FAQs & Mitigation Strategies

Here are answers to common specific issues in a question-and-answer format.

Q1: How can I adjust the surface charge to prevent my DSPC liposomes from aggregating in suspension?

  • A: Incorporate a small percentage (e.g., 5-10 mol%) of a charged lipid into your DSPC formulation.
    • For a Negative Charge: Use an anionic lipid like DSPG (Distearoylphosphatidylglycerol) [5]. This enhances electrostatic repulsion between liposomes.
    • For a Positive Charge: Use a cationic lipid like DDA (Dimethyldioctadecylammonium) [1]. This can also promote interaction with negatively charged cell membranes but be mindful of potential cytotoxicity and aggregation with anionic biomolecules in complex media.

Q2: My liposomes are for drug delivery and aggregate in biological fluids. What are my options?

  • A: The presence of ions and proteins in biological fluids can drive aggregation.
    • Use a Stealth Coating: Incorporate PEGylated lipids (e.g., PEG-DSPE) into the bilayer [6] [5]. The PEG polymer creates a steric hydration barrier that prevents liposomes from coming close enough to aggregate, and it also reduces opsonization and clearance by the immune system.
    • Control Size Rigorously: Use techniques like microfluidic hydrodynamic focusing to produce a monodisperse population of liposomes around 100-150 nm [3]. Uniform size reduces differential sedimentation and collision rates, thereby minimizing aggregation drivers.

Q3: How does adding cholesterol help with stability, and how much should I use?

  • A: Cholesterol integrates into the lipid bilayer and increases membrane rigidity by condensing the phospholipid packing [3]. A stiffer membrane is more resistant to deformation and fusion upon collision with other liposomes. A typical concentration range is 30-50 mol% relative to the total lipid content. Note that this will also increase the liposome's size and may slightly reduce encapsulation efficiency for hydrophilic drugs [3].

Q4: During storage, my liposomes aggregate. What formulation or storage conditions should I check?

  • A: Storage stability is critical.
    • Optimize the Buffer: Ensure you are using a buffer with low ionic strength and avoid the presence of divalent cations like Ca²⁺ [2]. You can also include a cryoprotectant like sucrose or trehalose (e.g., 10% w/v) if you plan to lyophilize (freeze-dry) the liposomes for long-term storage.
    • Store at a Temperature Above Tm: DSPC has a high phase transition temperature (Tm ~55°C) [6] [2]. Storing below this temperature puts the bilayer in a rigid "gel" state, which can be more prone to fusion events when disturbed. If possible, store the dispersion at a temperature above the Tm (though this is often not practical for drug products) to keep the membrane in a more fluid state.

Experimental Protocol: Assessing & Preventing Aggregation

This protocol provides a methodology to systematically test the effect of different stabilizers, drawing from the principles in the search results.

1. Preparation of Liposomes with Different Stabilizers

  • Method: Thin Film Hydration Method [4].
  • Formulations to Test:
    • Control: DSPC:Cholesterol (60:40 mol%).
    • Anionic: DSPC:Cholesterol:DSPG (55:40:5 mol%).
    • Cationic: DSPC:Cholesterol:DDA (55:40:5 mol%).
    • Stealth: DSPC:Cholesterol:PEG-DSPE (55:40:5 mol%).
  • Procedure:
    • Dissolve lipid mixtures in chloroform in a round-bottom flask.
    • Remove solvent via rotary evaporation to form a thin lipid film.
    • Lyophilize to remove trace solvent.
    • Hydrate the film with a buffer (e.g., 10 mM HEPES, pH 7.4) above the Tm of DSPC (at ~60°C) for 1 hour.
    • Size the liposomes by extrusion through polycarbonate membranes (e.g., 100 nm) at 60°C.

2. Critical Quality Attribute (CQA) Analysis

  • Size and PDI: Measure by Dynamic Light Scattering (DLS). Target a PDI of <0.2 for monodisperse samples [3].
  • Zeta Potential: Measure by Laser Doppler Micro-electrophoresis. This quantifies surface charge [1] [2].
  • Visual Inspection: Look for any cloudiness or precipitate after preparation and over time.

3. Aggregation Challenge Tests

  • Stress Test: Incubate liposomes with 5 mM CaCl₂ and monitor size and PDI over 1-2 hours. Formulations resistant to Ca²⁺-induced aggregation are more stable [2].
  • Storage Stability: Store liposomes at 4°C and 25°C. Monitor size, PDI, and zeta potential over 1-4 weeks. A stable formulation will show minimal change in these parameters.

The following diagram illustrates the logical workflow for this experimental protocol.

Start Start: Prepare Liposomes F1 Control DSPC:Chol Start->F1 F2 Anionic +DSPG Start->F2 F3 Cationic +DDA Start->F3 F4 Stealth +PEG-DSPE Start->F4 CQA Analyze CQAs (Size, PDI, Zeta Potential) F1->CQA F2->CQA F3->CQA F4->CQA Test1 Stress Test (Add Ca²⁺) CQA->Test1 Test2 Storage Stability (4°C & 25°C) CQA->Test2 Analyze Analyze Results (Size/PDI over time) Test1->Analyze Test2->Analyze Compare Compare against Control formulation Analyze->Compare End Identify Stable Formulation Compare->End

Key Workflow Diagram Takeaways

The experimental workflow is designed to systematically identify the best stabilizer for your specific application. By comparing the changes in Critical Quality Attributes (CQAs) like size and zeta potential of the test formulations against the control under stress conditions, you can make a data-driven decision on the most effective strategy to prevent DSPC liposome aggregation.

References

Troubleshooting Guide: Controlling DSPC Bilayer Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges researchers face, based on recent studies.

Challenge Root Cause Solution & Experimental Guidance Key References

| High Membrane Permeability / Poor Encapsulation Stability | Low lipid packing density and high membrane fluidity, often due to temperature being above the phase transition temperature (Tm) of DSPC. | Formulate and store below Tm: DSPC has a high Tm of ~55°C. At temperatures below this, the bilayer is in a solid-ordered (gel) phase with tighter packing and lower permeability. Add Cholesterol: Incorporate cholesterol (e.g., 30-40 mol%) to condense the bilayer and increase lipid packing density, which reduces permeability. [1] [2] | [2] [3] | | Low Cargo Release / Delivery Efficiency | Excessively rigid and stable bilayer, preventing necessary membrane disruption for endosomal escape or cargo release. | Use Fusogenic Lipids: Blend DSPC with phospholipids like DOPE that promote hexagonal phase formation, enhancing membrane fusion and facilitating endosomal escape. [2] Modulate Cholesterol Type: Consider sterols like β-sitosterol over cholesterol. Evidence shows it can enhance transfection efficiency, potentially by modulating packing for better membrane destabilization. [2] | [2] | | Inconsistent Results Between Batches | Variability in the mechanical properties of the bilayer (e.g., bending rigidity, compressibility) due to slight changes in composition or preparation. | Control Lipid Phase: Ensure the bilayer is in a consistent phase (gel vs. liquid) by strictly controlling temperature. Standardize Composition: Precisely control the molar ratios of all lipid components. Use techniques like flicker noise spectroscopy or Molecular Dynamics (MD) simulations to characterize the bending modulus (κ) and area compressibility modulus (KA) for quality control. [3] | [3] | | Incorporation Issues for Hydrophobic Molecules | The highly ordered, rigid gel phase of a pure DSPC bilayer can hinder the integration of hydrophobic compounds (e.g., drugs, photosensitizers). | Include Cholesterol: Adding cholesterol (e.g., 30%) can increase the mobility and integration speed of hydrophobic molecules into the bilayer by modifying the packing environment. [4] Adjust Lipid Saturation: For less challenging incorporations, using a mono-unsaturated lipid like DOPC instead of DSPC can be an alternative. [2] | [4] |

Key Parameters for Experimental Design

The following table summarizes quantitative data and composition effects to guide your experimental protocols.

Parameter Impact on DSPC Bilayer Permeability Experimental Notes
Temperature (vs. Tm) Permeability is significantly lower in the gel phase (T < Tm). The bilayer is more fluid and "leaky" in the liquid crystalline phase (T > Tm). DSPC Tm is ~55°C. For low permeability, conduct experiments and storage at least 10-20°C below Tm. [3]
Cholesterol Content Reduces permeability by increasing lipid packing density and membrane thickness. However, it can also inhibit the activity of embedded catalysts or proteins. [1] [5] Typical effective range is 30-40 mol%. Higher concentrations may overly rigidify the membrane. [2]
Phospholipid Saturation Saturated lipids like DSPC promote tighter packing and lower permeability. Unsaturated lipids (e.g., DOPC) create kinks in chains, increasing free volume and permeability. [1] DSPC (18:0) is fully saturated. Blending with unsaturated lipids (e.g., DOPC) is a primary method for tuning and increasing permeability. [1]
Bending Rigidity (κ) A higher bending modulus indicates a stiffer, less permeable membrane. In the gel phase, DSPC has a high κ. This can be measured experimentally via flicker noise spectroscopy or calculated through MD simulations. [3]

Experimental Workflow for Characterization

This workflow diagram outlines the key steps for characterizing DSPC-based bilayers, integrating the methodologies mentioned in the troubleshooting guide.

start Start: Define Bilayer Composition step1 Liposome Preparation (Thin Film Hydration or Microfluidics) start->step1 step2 Characterize Physicochemical Properties (DLS, NTA) step1->step2 step3 Test Mechanical Properties (Flicker Spectroscopy, MD Simulation) step2->step3 step4 Evaluate Functional Performance (Permeability/Release Assay) step3->step4 step5 Analyze Data & Correlate Structure-Function step4->step5 end Optimize Formulation step5->end

The core principle is that membrane permeability is inversely related to lipid packing density. Tighter packing, achieved using saturated lipids like DSPC below their transition temperature and modulated with cholesterol, creates a more effective barrier [1]. The optimal formulation is a balance between stability and the required functional release.

References

stabilizing DSPC lamellar phases with cholesterol

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary benefit of adding cholesterol to DSPC lamellar phases? The primary benefit is significantly enhanced thermal and structural stability. Cholesterol incorporation prevents the formation of interdigitated gel phases in solvents like propylene glycol (PG) and promotes the formation of stable, liquid-ordered phases in bilayers, which are more resilient at higher temperatures [1] [2].

  • Why might my DSPC lamellar phases become unstable in propylene glycol (PG) solvents? High concentrations of propylene glycol can associate with the lipid bilayers, leading to the formation of interdigitated phases. These phases are not thermostable and can disrupt the lamellar structure, especially at elevated temperatures (e.g., 65°C) [1].

  • What is the recommended ratio of cholesterol to DSPC for optimal stabilization? While the optimal ratio can depend on the specific application, an equimolar (1:1) ratio of cholesterol to DSPC has been shown to effectively stabilize lamellar dispersions in propylene glycol concentrations of up to 60% (w/w) [1]. In the context of Lipid Nanoparticles (LNPs), a fixed molar ratio of 10:38.5 (Phospholipid:Cholesterol) is commonly used [3].

  • What are the common lipid phases in DSPC/cholesterol mixtures, and how do I identify them? Common phases include the liquid-ordered phase (L₀), liquid-disordered phase (Ld), and solid-ordered phase (Lβ'). These phases can coexist in certain mixtures. Identification requires specialized techniques such as fluorescence microscopy, Förster resonance energy transfer (FRET), and X-ray scattering [4] [2].


Troubleshooting Guides

Problem: Instability in High PG Concentrations
  • Symptom: Lamellar structure breaks down or becomes interdigitated at high temperatures or in PG-rich solvents.
  • Solution: Incorporate cholesterol at an equimolar ratio to DSPC. This helps maintain the lamellar structure even in PG concentrations up to 60% at 25°C and provides better thermostability [1].
  • Experimental Protocol (Vesicle Preparation for Stability Assessment):
    • Prepare Lipid Dispersions: Disperse DSPC with and without an equimolar amount of cholesterol in water/PG solutions, with glycol concentrations ranging from 0 to 100%.
    • Characterize Structure: Use a combination of X-ray and neutron scattering techniques to determine the structural parameters of the lamellar phases.
    • Thermal Stress Test: Perform scattering measurements at both room temperature (25°C) and an elevated temperature (e.g., 65°C) to assess thermostability.
    • Interpret Results: Stable lamellar phases in the presence of cholesterol across a range of PG concentrations indicate successful stabilization. The appearance of interdigitated phases in the absence of cholesterol confirms the source of instability [1].
Problem: Submicron Phase Separation in Ternary Mixtures
  • Symptom: Phase coexistence (e.g., L₀ + Ld) is suspected, but domains are not visible under standard optical microscopy.
  • Solution: This is often due to nanoscopic domain formation. Use techniques sensitive to sub-micron length scales to characterize the phase behavior.
  • Experimental Protocol (FRET for Phase Analysis):
    • Sample Preparation:
      • Prepare ternary lipid mixtures (e.g., DSPC/DOPC/Chol) in 2% compositional increments in glass tubes using a syringe and repeating dispenser for precision [2].
      • Add fluorescent lipid probes (e.g., DHE, BoDIPY-PC, Fast-DiI) at specific mole ratios (e.g., 1:200 for DHE).
      • Form multilamellar vesicles using rapid solvent exchange (RSE) to remove organic solvent and hydrate in an appropriate buffer [2].
    • Data Collection:
      • Use a spectrofluorimeter to measure fluorescence intensity in multiple channels, including donor emission, acceptor emission, and stimulated acceptor emission (SAE).
      • Include control samples to correct for non-FRET contributions.
    • Data Analysis:
      • Model the SAE data in the two-phase region using equations that account for tie-line fields and probe partitioning between different phases.
      • The analysis can determine phase boundaries and the fraction of coexisting phases, confirming nanoscopic domain coexistence even when domains are not optically resolvable [2].
Problem: Formulating LNPs with Optimized mRNA Delivery
  • Symptom: Suboptimal mRNA expression or immunogenicity in Lipid Nanoparticle (LNP) formulations.
  • Solution: Systematically optimize the helper lipid and sterol components alongside the ionizable lipid.
  • Experimental Protocol (LNP Formulation via Microfluidics):
    • Prepare Lipid Stocks: Dissolve lipids in ethanol at a fixed molar ratio. A common baseline is Ionizable Lipid:Phospholipid:Cholesterol:PEG-lipid = 50:10:38.5:1.5 mol% [3].
    • Prepare Aqueous Phase: Prepare a citrate buffer (e.g., 50 mM, pH 4.0) containing the target mRNA.
    • Formulate LNPs: Use a microfluidic mixer (e.g., NanoAssemblr) to rapidly combine the ethanol lipid phase with the aqueous mRNA phase under controlled conditions.
    • Characterize LNPs: Dialyze the formed LNPs against a buffer like PBS to remove ethanol and assess critical quality attributes:
      • Particle Size: Dynamic light scattering for size (e.g., 80-120 nm) and polydispersity index (PDI <0.2).
      • Surface Charge: Zeta potential (should be near-neutral for LNPs with ionizable lipids).
      • Encapsulation Efficiency: Measure using a Ribogreen assay to ensure high mRNA encapsulation (>95%) [3].

The diagram below illustrates the LNP formulation workflow and the role of cholesterol in stabilizing the bilayer structure.

LNP_Workflow cluster_structure LNP Internal Structure (Stabilized Bilayer) Start Start LNP Formulation PrepLipids Prepare Lipid Mix (DSPC, Cholesterol, Ionizable Lipid, PEG-lipid) Start->PrepLipids PrepmRNA Prepare Aqueous Phase (mRNA in Citrate Buffer) Start->PrepmRNA Microfluidic Microfluidic Mixing PrepLipids->Microfluidic PrepmRNA->Microfluidic FormedLNP Formed LNP Suspension Microfluidic->FormedLNP Dialysis Buffer Exchange via Dialysis FormedLNP->Dialysis FinalLNP Final LNP Product Dialysis->FinalLNP LipidBilayer Ionizable Lipid Phospholipid (DSPC) Cholesterol mRNA Ionizable Lipid Phospholipid (DSPC) Cholesterol CholesterolRole Cholesterol fills gaps, stabilizes lamellar structure CholesterolRole->LipidBilayer

LNP Formulation and Stabilization Workflow


Key Experimental Data and Compositions

The tables below summarize critical quantitative data from recent research to aid in your experimental design.

Table 1: Cholesterol-Stabilized DSPC Lamellar Phases in Propylene Glycol (PG) [1]

PG Concentration (% w/w) DSPC alone at 65°C DSPC:Cholesterol (1:1) at 65°C Key Observation
0% to 60% Lamellar structure lost Stable lamellar phase Cholesterol prevents interdigitation
>60% Lamellar structure lost Lateral phase separation Stable liposomes form up to 60% PG

Table 2: Common Ternary Lipid Mixtures and Observed Phases at 23°C [4] [2]

Lipid Mixture Low-Tm Lipid Observed Phases (at 23°C) Domain Size Key Analysis Technique
DSPC/DOPC/Chol DOPC {Lα + Lβ + Lo} coexistence Macroscopic (visible) Fluorescence Microscopy (GUVs)
DSPC/POPC/Chol POPC Ld + Lo coexistence Nanoscopic (~2-8 nm) FRET, ESR
DSPC/SOPC/Chol SOPC Ld + Lo coexistence Nanoscopic (~2-8 nm) FRET, ESR

Table 3: Example LNP Composition for mRNA Delivery [3]

Lipid Component Example Molecule Molar Ratio Primary Function
Ionizable Lipid SM-102 50% mRNA encapsulation, endosomal escape
Phospholipid DSPC 10% Bilayer structure and stability
Sterol Cholesterol 38.5% Modulates fluidity and stability
PEG-lipid DMG-PEG2000 1.5% Steric stabilization, controls size

Key Takeaways for Experimental Design

  • Stability in Solvents: For formulations involving non-aous solvents like propylene glycol, cholesterol is critical for maintaining the lamellar structure of DSPC [1].
  • Phase Behavior Characterization: Do not rely solely on fluorescence microscopy. If your mixture contains biologically abundant low-Tm lipids like POPC, use FRET or ESR to detect nanoscopic domains [2].
  • LNP Formulation: The helper lipid and sterol identity directly impact mRNA expression and immunogenicity. Systematic optimization of these components is necessary for specific therapeutic outcomes [3].

References

Troubleshooting Guide: Optimizing DSPC Liposome Drug Release

Author: Smolecule Technical Support Team. Date: February 2026

A slow or incomplete drug release from DSPC liposomes is a common challenge. The table below outlines the core issues and the primary strategies to address them.

Problem Root Cause Recommended Strategy Key Tunable Parameters & Expected Outcome
Slow/Incomplete Release at Target Site High bilayer rigidity of DSPC (Tm ~55°C) hinders drug diffusion [1]. Stimuli-Responsive Liposomes [2] [1] pH-Sensitive: Use lipids like CHEMS. Expected: >80% release in acidic pH (e.g., 5.0) vs. <20% at pH 7.4 [1].
The PEG shield can create steric hindrance, preventing membrane fusion and content release [2] [1]. External Triggering (e.g., Electroporation) [3] Electroporation: Apply pulses (e.g., 160-250 V). Expected: Significant enhancement in cellular uptake and immediate drug release [3].
Rapid Clearance by Reticuloendothelial System (RES) Opsonization and uptake by macrophages in the liver and spleen [4]. PEGylation (Stealth Liposomes) [2] [4] PEG Lipid: DSPE-PEG2000. Concentration: 5-10 mol%. Expected: Prolonged circulation half-life (up to 45h in humans) [4].
Insufficient Tumor Accumulation Lack of specific targeting leads to reliance on passive accumulation (EPR effect) only [1]. Active Targeting (Ligand Grafting) [2] [1] Ligands: Antibodies (e.g., anti-HER2), peptides (e.g., RGD). Expected: Increased cellular internalization via receptor-mediated endocytosis [2].

The following workflow diagrams illustrate the strategic thought process for selecting an optimization method and the experimental setup for a key technique.

Start Define Release Problem Q1 Is premature release in bloodstream the issue? Start->Q1 Q2 Is slow release at the target site the issue? Q1->Q2 No Strat1 Strategy: PEGylation Q1->Strat1 Yes Q3 Can you apply an external trigger? Q2->Q3 Yes (Enhance Release) Strat2 Strategy: Active Targeting Q2->Strat2 Yes (Improve Targeting) Q4 Is the target microenvironment distinct (e.g., acidic, enzymatic)? Q3->Q4 No Strat3 Strategy: External Triggering (e.g., Electroporation) Q3->Strat3 Yes Q4->Strat2 No (Refine Targeting) Strat4 Strategy: Internal Stimuli (e.g., pH-Sensitive Liposomes) Q4->Strat4 Yes

Optimization Strategy Selection Workflow

Diagram Title: Strategy Selection for Drug Release Optimization

After selecting a strategy based on the workflow above, you can implement specific experimental protocols. The following diagram visualizes the setup for enhancing drug release using electroporation.

A Prepare GS-Lipo (Pos. Charged Gentamicin Liposomes) B In Vitro Cell Culture A->B C Add GS-Lipo to Cells B->C D Apply Electroporation (160V, 200V, 250V) C->D E Incubate Post-Pulse (Allows Drug Diffusion) D->E F Assay for Intracellular Uptake & Efficacy E->F

Experimental Workflow for Electroporation-Mediated Release

Diagram Title: Electroporation-Enhanced Liposomal Uptake Workflow

Detailed Experimental Protocols

Protocol 1: Formulating and Testing pH-Sensitive DSPC Liposomes

This protocol is for creating liposomes that release their payload in acidic environments like tumors [1].

  • Formulation:
    • Lipid Composition: DSPC:CHOL:CHEMS at a molar ratio of 4:4:2.
    • Method: Use standard thin-film hydration. Hydicate the lipid film with a phosphate buffer at pH 7.4. Extrude through a 100 nm polycarbonate membrane to achieve uniform size.
  • In Vitro Release Testing:
    • Use the dialysis method. Place the loaded liposomes in dialysis bags.
    • Immerse them in release media at two different pH levels: pH 7.4 (to simulate blood) and pH 5.0 (to simulate the tumor microenvironment or endosomes).
    • Sample the release medium at predetermined time points and use HPLC or another suitable analytical method to quantify the percentage of drug released.
    • Success Metric: A significantly higher release rate (>80%) at pH 5.0 compared to pH 7.4 (<20%) over 24-48 hours [1].

Protocol 2: Enhancing Uptake via Electroporation

This protocol uses external electrical pulses to create transient pores in both the cell membrane and the liposomal bilayer, facilitating drug entry [3].

  • Preparation:
    • Prepare positively charged gentamicin sulfate-loaded liposomes (GS-Lipo) with a size below 250 nm [3].
  • Cell Treatment:
    • Apply the GS-Lipo formulation to cells in vitro.
    • Subject the cells to square-wave electrical pulses (e.g., 8 pulses, 100 μs each) at varying field strengths (e.g., 160 V, 200 V, and 250 V) [3].
  • Analysis:
    • Compare the intracellular concentration of gentamicin in electroporated cells against control groups (liposomes only, electroporation only) using a fluorescence assay or LC-MS.
    • Success Metric: The combination of GS-Lipo and electroporation should yield a statistically significant increase in intracellular drug concentration compared to either treatment alone [3].

Frequently Asked Questions (FAQs)

Q1: Does adding PEG to my DSPC liposomes affect drug release? Yes, it can. While PEGylation (using DSPE-PEG2000) is excellent for extending circulation time, the polymer chain can create a steric barrier that slows down drug release at the target site [2] [1]. To overcome this, consider using cleavable PEG links (e.g., pH-sensitive or enzyme-sensitive bonds) that shed the PEG shield upon reaching the target microenvironment, facilitating faster drug release [1].

Q2: What is the "ABC phenomenon" and how can I mitigate it? The Accelerated Blood Clearance (ABC) phenomenon occurs upon repeated injection of PEGylated liposomes. The first dose can trigger the production of anti-PEG IgM antibodies, causing the second dose to be cleared rapidly from the blood [2]. Mitigation strategies are an active area of research and include:

  • Using different PEG-lipids with varying chain lengths or architectures.
  • Exploring alternative stealth polymers like poly(2-oxazoline)s (POx) or polyglycerols [2].

Q3: My actively targeted liposomes accumulate in the tumor but show low efficacy. Why? This is a known challenge. The issue is often related to the cellular trafficking pathway. Ligand-targeted liposomes are typically internalized via endocytosis. If the drug cannot escape the endosome/lysosome, it may be degraded before reaching its cytoplasmic or nuclear target [1]. Solutions include:

  • Co-incorporating endosomolytic agents or cell-penetrating peptides (CPPs) to facilitate endosomal escape [2].
  • Designing liposomes with fusogenic lipids that promote fusion with the endosomal membrane.

Q4: Besides particle size, what other parameters are critical for characterization? For predictable in vivo behavior and drug release, a full physicochemical characterization is essential. Beyond size (aim for 60-150 nm for optimal EPR effect [2]), you must measure:

  • Zeta Potential: Indicates surface charge and colloidal stability.
  • Polydispersity Index (PDI): Measures the homogeneity of the size distribution. A PDI <0.2 is desirable.
  • Drug Encapsulation Efficiency (%EE): The percentage of the total drug that is successfully loaded into the liposomes.
  • Stability in Serum: Incubate liposomes with fetal bovine serum (FBS) and monitor size and drug leakage over time to predict stability in the bloodstream.

References

preventing DSPC phase separation in glycol solutions

Author: Smolecule Technical Support Team. Date: February 2026

Stabilization Mechanism & Experimental Evidence

The core challenge is that high concentrations of propylene glycol (PG) can associate with DSPC bilayers and induce the formation of interdigitated phases, which are not thermally stable and can lead to phase separation [1] [2]. The addition of cholesterol has been demonstrated to counteract this effect.

Key Findings from Research:

  • Cholesterol as a Stabilizer: Adding an equimolar quantity of cholesterol to DSPC dispersions enables the formation of stable lamellar phases (liposomes) in propylene glycol concentrations of up to 60% (w/w) [1] [2].
  • How it Works: Cholesterol integrates into the bilayer and stabilizes its structure. With cholesterol, significant lateral phase separation of bilayer components is only detected in PG concentrations above 60% (w/w) [1] [2].
  • Thermal Stability: While pure DSPC/PG dispersions form interdigitated phases that are unstable at elevated temperatures (65°C), cholesterol-containing formulations maintain stable lamellar dispersions under the same conditions [1].

Quantitative Data Summary

The table below summarizes key data on the stabilizing effect of cholesterol on DSPC in glycol solutions.

Glycol System Glycol Concentration DSPC alone DSPC + Equimolar Cholesterol Key Characterization Techniques
Propylene Glycol (PG) / Water [1] [2] 0 - 100% (w/w) Forms interdigitated phases; not thermostable at 65°C Stable lamellar phases formed up to 60% (w/w) PG; lateral phase separation only above 60% (w/w) PG X-ray scattering, Neutron scattering
Poly(ethylene glycol) (PEG) / Water [3] 5 - 20% (w/w) PEG-induced phase separation observed Phase separation abolished by 25 mol % cholesterol Fluorescence spectroscopy (Excimer-to-monomer ratio)

Detailed Experimental Protocol

Here is a methodology for preparing and testing stabilized DSPC liposomes in propylene glycol, based on the cited research.

G cluster_0 Key Parameters A Prepare Lipid Film B Hydrate with PG/Water Solution A->B C Form Liposomes (Vortex/Extrude) B->C D Characterize Formulation C->D E Assess Stability D->E P1 Lipid Composition: DSPC + Equimolar Cholesterol P1->B P2 Solvent: Propylene Glycol (0-60% w/w in water) P2->B P3 Temperature: Above DSPC Tm (≈55°C) during hydration P3->B

Materials:

  • DSPC (Distearoylphosphatidylcholine)
  • Cholesterol
  • Propylene Glycol (PG)
  • Chloroform-Methanol mixture (4:1 v/v)
  • Nitrogen gas stream

Procedure:

  • Prepare Lipid Film: Dissolve DSPC and cholesterol in an equimolar ratio in a chloroform-methanol mixture. Gently evaporate the solvent under a stream of nitrogen gas. Remove any final traces of solvent by placing the sample under a vacuum for at least 4-6 hours [4].
  • Hydrate Lipid Film: Add the desired propylene glycol/water solution (e.g., 0-60% w/w PG) to the dried lipid film. The temperature during hydration should be maintained above the main phase transition temperature (Tm) of DSPC (approximately 55°C) to ensure the lipids are in a fluid state. Gently vortex the mixture for about one hour [1] [4].
  • Form Liposomes: To obtain a uniform size distribution of large unilamellar vesicles (LUVs), extrude the hydrated lipid dispersion through polycarbonate membranes with a defined pore size (e.g., 100-200 nm) using an extruder, maintaining the temperature above the lipid's Tm [4] [5].
  • Characterize Formulation: Assess the success of the formulation using techniques such as:
    • X-ray or Neutron Scattering: To confirm the formation of a lamellar phase and measure structural parameters [1] [2].
    • Fluorescence Spectroscopy: Using probes to detect phase separation, as demonstrated in PEG studies [3].
    • Cryo-Electron Microscopy (cryo-EM): To visually confirm vesicle morphology and the absence of phase separation [5].
  • Assess Stability: Test the physical and colloidal stability of the liposomes over time and under stress conditions (e.g., storage at 4°C and 25°C, or cycling to higher temperatures) [1] [6].

Frequently Asked Questions

Why does propylene glycol cause DSPC phase separation? Propylene glycol is a polar solvent that can associate with the phospholipid headgroups. This association dehydrates the headgroups and alters the packing of the lipid acyl chains, which can drive the bilayer toward an interdigitated phase where the leaflets merge. This interdigitated phase is meta-stable and can lead to broader phase separation and instability, especially at elevated temperatures [1] [2].

Can I use other stabilizers besides cholesterol? While cholesterol is the most directly documented stabilizer for this specific issue, other strategies exist. For instance, PEGylation (incorporating PEG-conjugated lipids) can improve colloidal stability by creating a steric barrier, which can work in conjunction with cholesterol to enhance formulation longevity [6] [5]. The search results indicate that epicholesterol was less effective than cholesterol in preventing PEG-induced phase separation [3].

Are the stabilization methods for PEG-induced phase separation the same? The underlying principle is similar. PEG acts as a dehydrating agent, promoting phase separation, and cholesterol is also effective at counteracting this effect. One study found that including 25 mol % cholesterol abolished PEG-induced phase separation [3].

References

DSPC membrane stability temperature control

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DSPC Membrane Stability

What is DSPC and why is it important for membrane stability?

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a saturated phospholipid with two 18-carbon stearyl chains. Its cylindrical molecular geometry allows it to form perfectly spherical and stable liposomal structures, which is a key reason for its use in drug delivery systems [1].
  • Saturated phospholipids like DSPC are generally more stable and have a higher phase transition temperature (Tm) compared to their unsaturated counterparts. This makes them suitable for creating stable liposomes that can withstand physiological temperatures [1].

How does temperature control affect DSPC membrane stability? Temperature is a critical parameter that directly controls the physical state and stability of DSPC membranes.

  • Below Tm: The lipid chains are in an ordered, gel phase. The membrane is less fluid.
  • At/Above Tm: The lipid chains melt into a disordered, liquid crystalline (fluid) phase. This phase transition can be harnessed in drug delivery [1].
  • Temperature-controlled Atomic Force Microscopy (AFM) studies have shown that DSPC bilayers can form distinct ripple phases (Pβ') during the transition between gel and fluid states. The formation and disappearance of these ripples are highly anisotropic processes, meaning they occur one ripple at a time [2].

Experimental Data & Protocols

The table below summarizes key stability parameters for DSPC from molecular dynamics (MD) simulations and experimental observations:

Parameter Value / Observation for DSPC Method & Context Significance
Structure Formation Spherical nanodisc or liposome [1] CG-MD Simulation (1 μs), MARTINI force field [1] Confirms suitability for drug carrier design.
Radial Distribution (RDF) Dense structure [1] CG-MD Simulation [1] Indicates tight lipid packing and a stable structure.
Radius of Gyration (Rg) Compressed over simulation time (initial 9.6 nm) [1] CG-MD Simulation [1] Monitors structural compaction and stable formation.
RMSD Reaches constant value after ~1 ns [1] CG-MD Simulation [1] Indicates the structure stabilizes quickly.
Ripple Phase Kinetics Formation/disappearance occurs "one ripple at a time" [2] Temperature-controlled AFM on supported bilayers [2] Reveals highly anisotropic nature of phase transition.
Detailed Protocol: Temperature-Controlled AFM for Studying Ripple Phases

This protocol is adapted from a study investigating ripple phases in supported DSPC bilayers [2].

  • Sample Preparation:

    • Prepare a supported lipid bilayer. The cited study used mica-supported double bilayers, where ripple-phase formation occurs in the top bilayer.
    • For one-component systems, use pure DSPC.
    • For two-component studies, DSPC can be mixed with other lipids like DMPC.
  • Instrument Setup:

    • Use a temperature-controlled AFM. The system must allow for precise heating and cooling of the sample stage while scanning.
    • Ensure the AFM is equipped for imaging in a suitable mode, such as tapping mode in fluid, to avoid damaging the soft lipid surface.
  • Experimental Execution:

    • Cooling Direction: Start with the bilayer in the fluid phase (above the main phase transition temperature) and cool through the pretransition to enter the ripple phase.
    • Heating Direction: Start with the bilayer in the ripple phase (below the pretransition) and heat through the pretransition into the fluid phase.
    • Image Acquisition: Continuously acquire AFM height images to visualize the formation and disappearance of the ripple structures in real-time.
  • Data Analysis:

    • Analyze the height profiles of the AFM images to estimate the wavelength and amplitude of the different ripple phases (stable and metastable).
    • Observe the kinetics. The cited study found that ripples form and disappear one at a time, demonstrating the anisotropic nature of the transition [2].
    • In mixed lipid systems, note the melting behavior at grain boundaries and differences in stability between ripple types.
Detailed Protocol: Coarse-Grained Molecular Dynamics (CG-MD) of DSPC Liposomes

This protocol is based on a simulation study investigating DSPC liposome formation and stability [1].

  • System Setup:

    • Lipid Structure: Obtain the coarse-grained model for DSPC from a dedicated database (e.g., cgmartini or Avantilipids as mentioned in the source) [1].
    • Initial Configuration: Randomly place the DSPC lipids in water, ensuring a homogeneous distribution to accelerate the self-assembly process.
    • Software & Force Field: Use simulation software like GROMACS with the MARTINI 2.2 force field.
  • Simulation Run:

    • Energy Minimization: Run an energy minimization of the system (e.g., 3000 steps) to remove any steric clashes or inappropriate geometry.
    • Equilibration:
      • Perform equilibration at constant volume (NVT ensemble) to adjust the system temperature to the target (e.g., 400 K in the cited study).
      • Perform equilibration at constant pressure (NPT ensemble, e.g., 1 bar) to adjust the density of the system.
    • Production Simulation: Run a long-scale production simulation. The cited study performed a 1 microsecond (1000 ns) simulation to observe the formation of a stable nanostructure [1].
  • Trajectory Analysis:

    • Density Analysis: Calculate the density profiles of lipid and water molecules along an axis to confirm the formation of a bilayer or nanodisc structure [1].
    • Radius of Gyration (Rg): Monitor the Rg over time to track the compaction and stability of the liposome.
    • Root Mean Square Deviation (RMSD): Calculate the RMSD to determine when the structure stabilizes.
    • Radial Distribution Function (RDF): Use RDF to analyze the packing and average structure of the lipid molecules [1].
    • Energy Analysis: Calculate interaction energies (e.g., Van der Waals, electrostatic) to compare the relative stability of different lipid systems [1].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution / Question to Check
Unexpected Permeability Phase transition or domain formation creating defects. Is your experimental temperature near the Tm of DSPC (~55°C)? Are you using a lipid mixture that could lead to liquid-liquid phase separation? [3]
Low Drug Delivery Efficacy Instability or premature release of the liposome. Have you considered incorporating PEG-lipids to improve stability and circulation half-life? [1]
Heterogeneous Structures Impurities in lipid sample or incorrect hydration conditions. Was the lipid sample homogenously distributed in the aqueous solution during initial setup? [1]
Instability in Storage Chemical degradation or physical aggregation over time. Are the liposomes stored under appropriate conditions (temperature, buffer)? Does your formulation include stabilizing agents like cholesterol?

Experimental Workflow Visualization

The diagram below outlines a general workflow for preparing and analyzing supported lipid bilayers, a common model system for studying membrane properties.

G Start Start Experiment P1 Lipid Solution Preparation Start->P1 P2 Form Supported Lipid Bilayer P1->P2 P3 Temperature Equilibration P2->P3 P4 Microscopy/ AFM Imaging P3->P4 P5 Data Analysis P4->P5 End Interpret Results P5->End

Figure 1: General workflow for preparing and analyzing supported lipid bilayers.

References

Troubleshooting Guide: Common Causes of Batch Variability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues that can affect the consistency of your DSPC liposomes and suggests how to address them.

Issue Potential Cause Troubleshooting Tips
Inconsistent Size/PDI Variable mixing dynamics, extrusion parameters, or lipid composition [1]. Implement strict control and monitoring of process parameters like flow rates, temperature, and pressure [1].
Low Colloidal Stability Lipid hydrolysis/oxidation, particle fusion/fission, or suboptimal cholesterol content [2] [3]. Use saturated lipids like DSPC; include cholesterol (e.g., 45 mol%) to enhance membrane rigidity and stability [2] [4] [3].
Variable Drug Loading Inefficient or inconsistent encapsulation methods [4]. For hydrophilic actives, adopt active-loading methods like freeze-thawing. Control gradient and pH precisely [4].
High PDI (>0.3) Inhomogeneous self-assembly or inadequate size-reduction techniques [5] [6]. Use microfluidics for superior reproducibility. If using sonication, ensure power and time are consistent and that the sample is cooled [6] [7].
Endotoxin Contamination Use of non-sterile materials or techniques during preparation [5]. Use sterile, apyrogenic materials and perform tests like the LAL assay to ensure safety for clinical translation [5].

A Systematic Framework for Improvement

Achieving consistency requires a proactive, system-based approach rather than one-off fixes.

  • 1. Adopt a "Quality by Design" (QbD) Approach Instead of testing quality at the end (Quality-by-Testing), integrate it into the development process from the beginning [1]. This involves:

    • Identifying Critical Quality Attributes (CQAs): These are the key characteristics of your liposome, such as size, PDI, zeta potential, and encapsulation efficiency [6] [1].
    • Identifying Critical Process Parameters (CPPs): These are the variables in your manufacturing process that significantly impact your CQAs. For DSPC liposomes, crucial CPPs include lipid composition, mixing dynamics, temperature, and extrusion parameters [1].
  • 2. Implement Design of Experiments (DoE) The traditional "one-factor-at-a-time" approach is inefficient and can miss interactions between factors. Using a statistical DoE allows you to vary multiple parameters simultaneously in a structured way to understand their individual and combined effects on your liposome's CQAs [1]. This is particularly valuable for complex, multi-step processes like ethanol injection followed by extrusion [1].

The following diagram illustrates the logical workflow for applying the QbD and DoE framework to liposome development.

Start Define Target Liposome Profile CQA Identify Critical Quality Attributes (e.g., Size, PDI, EE%) Start->CQA CPP Identify Critical Process Parameters (e.g., Lipid Ratio, Flow Rate, Temperature) CQA->CPP DoE Design of Experiments (DoE) Systematically vary CPPs CPP->DoE Exp Execute Experiments & Analyze Data DoE->Exp Model Establish Design Space (Proven Acceptable Ranges for CPPs) Exp->Model Control Implement Control Strategy for Consistent Manufacturing Model->Control

Detailed Experimental Protocols for Characterization

Rigorous and consistent characterization is non-negotiable for quantifying consistency. Here are standard methodologies.

Liposome Preparation via Ethanol Injection & Extrusion

This is a common and scalable method. The following workflow details the critical steps and parameters to control [1] [7].

A Dissolve Lipids (e.g., DSPC/Chol) in Ethanol B Rapidly Inject Lipid Solution into Aqueous Buffer A->B C Formation of Crude Multilamellar Vesicles (MLVs) B->C D Extrude through Polycarbonate Membranes ( e.g., 100 nm, 5-10 cycles) C->D E Final Homogeneous Liposome Suspension D->E

Key Parameters to Control [1]:

  • Lipid Composition: Use a fixed molar ratio (e.g., DSPC:Cholesterol at 55:45).
  • Mixing: Control the injection speed, stirring rate, and temperature (above DSPC's Tm of ~55°C).
  • Extrusion: Maintain constant temperature, pressure, and number of passes.
Critical Characterization Techniques

| Parameter | Recommended Method | Key Specifications & Notes | | :--- | :--- | :--- | | Size & PDI | Dynamic Light Scattering (DLS) [5] [6] | Report Z-average diameter and PDI. Target PDI < 0.3 (ideal: 0.05-0.2) [6]. | | Surface Charge | Zeta Potential Measurement [5] [6] | Indicates colloidal stability. A value > |±30| mV provides good electrostatic stabilization [6]. | | Encapsulation Efficiency (EE%) | HPLC/UV-Vis after Dialysis [4] [7] | Separate unencapsulated drug via dialysis (MWCO: 12-14 kDa); analyze drug content in dissolved liposomes [7]. | | Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) [6] | The "gold standard" for direct visualization of size, structure, and lamellarity, though time-consuming [6]. |

Improving Encapsulation Efficiency via Freeze-Thaw

For loading hydrophilic molecules like proteins, passive methods can be inefficient. An active method like freeze-thaw can significantly improve EE% while maintaining a small size [4].

Protocol [4]:

  • Prepare Empty Liposomes: Create DSPC:Chol liposomes via extrusion to ~100-130 nm.
  • Mix with Drug/Protein: Combine the liposome suspension with the aqueous solution of the molecule to be encapsulated.
  • Freeze-Thaw Cycling:
    • Rapidly freeze the mixture in liquid nitrogen (-196°C).
    • Thaw it in a 37°C water bath.
    • Repeat this cycle 3-5 times.
  • Final Extrusion: Perform a gentle final extrusion (e.g., through a 100 nm membrane) to re-establish liposome size and reduce aggregation.

References

troubleshooting DSPC bilayer interdigitated phases

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is bilayer interdigitation? A state where lipid acyl chains from opposing monolayers partially or fully penetrate each other, leading to a reduced bilayer thickness and increased area per lipid headgroup [1] [2].
How can I confirm interdigitation has occurred? Key indicators include: the disappearance of the pre-transition in DSC, an increase in enthalpy change of the main transition, a reduction in bilayer thickness, and a change in membrane permeability [1] [2].
Why is my DSPC bilayer not forming an interdigitated phase? The concentration of the inducing agent may be below the required threshold. For tetracaine, this is ~21 mmol kg⁻¹ [1]. The sample preparation temperature is also critical and must be controlled [3].
My vesicles are dissolving. What's happening? At high concentrations, some inducing agents like tetracaine and ethanol can cause a complete vesicle-to-micelle transformation, solubilizing the bilayer [1].

Troubleshooting Guide

Problem Possible Cause Solution
No interdigitation at expected inducer concentration Inducer concentration too low; Incorrect lipid phase during preparation. Accurately increase inducer concentration; Ensure preparation temperature is above the lipid's main transition temperature (Tm) for homogeneous mixing [3].
Unexpected vesicle solubilization Inducer concentration is too high, surpassing the interdigitation threshold and causing micellization. Titrate the inducer concentration carefully. For tetracaine, the vesicle-to-micelle transition occurs at higher concentrations than those needed for interdigitation [1].
Inconsistent or heterogeneous interdigitation Asymmetric lipid distribution between bilayer leaflets; Poor temperature control during vesicle formation. Use preparation methods that promote symmetric leaflet composition, such as specific thermal quenching protocols during vesicle fusion [3]. Maintain strict temperature control.

Quantitative Data on Inducing Agents

The table below summarizes the concentrations required for interdigitation for different phosphatidylcholines, highlighting the chain length dependence.

Lipid Acyl Chain Length Tetracaine HCL for Interdigitation (mmol kg⁻¹) Reference
DMPC 14:0 6 [1]
DPPC 16:0 21 [1]
DSPC 18:0 10 [1]

Detailed Experimental Protocols

Protocol 1: Inducing Interdigitation with Tetracaine and Monitoring via DSC

This protocol uses Differential Scanning Calorimetry (DSC) to detect interdigitation through characteristic changes in phase transition thermograms [1].

  • Lipid Sample Preparation: Prepare multilamellar vesicles (MLVs) of pure DSPC in an appropriate aqueous buffer.
  • Inducer Addition: Add tetracaine hydrochloride (TC.HCl) from a concentrated stock solution to the DSPC MLV suspension to achieve the target concentration (e.g., 10 mmol kg⁻¹).
  • DSC Measurement:
    • Load the sample into the DSC calorimeter.
    • Run a heating scan at a controlled rate (e.g., 1°C/min) across a temperature range that includes the main transition temperature (Tm) of DSPC.
  • Data Interpretation:
    • Non-Interdigitated Bilayer: The thermogram will show a pre-transition peak followed by a main endothermic transition peak.
    • Successfully Interdigitated Bilayer: The pre-transition disappears, and the enthalpy of the main transition increases significantly [1].
Protocol 2: Detecting Interdigitation in Frozen Dispersions using Spin-Label EPR

This advanced protocol provides molecular-level insights into interdigitated structures, even at cryogenic temperatures [2].

  • Sample Preparation:
    • Mix DSPC with an inducing agent such as Lyso-PPC (equimolar) or Ethanol (e.g., 1.9 M).
    • Dope the mixture with a spin-labeled lipid (e.g., n-PCSL), which has a nitroxide radical attached at a specific carbon position on the acyl chain (e.g., n=5 or 16).
  • CW-EPR Spectroscopy:
    • Record continuous-wave EPR spectra of the frozen lipid dispersions over a temperature range (e.g., 120 K to 260 K).
  • Data Interpretation:
    • In a standard bilayer, the spin label at the terminal end (16-PCSL) reports much higher mobility than the label near the headgroup (5-PCSL).
    • In a successfully interdigitated bilayer, the spectra for 5-PCSL and 16-PCSL will show very similar and restricted mobilities at low temperatures. This is because the terminal ends of the lipids are now located in the high-order region near the headgroups of the opposite leaflet [2].

Experimental Workflows and Phase Transitions

The following diagrams illustrate the core concepts and experimental pathways for studying DSPC interdigitation.

G cluster_phase DSPC Bilayer Phase States Gel Gel Phase (Lβ') Ripple Ripple Phase (Pβ') Gel->Ripple Preheat ~49°C Interdigitated Interdigitated Gel (Lβi) Gel->Interdigitated Add Inducer >Threshold Fluid Fluid Phase (Lα) Ripple->Fluid Main Transition (Tm) ~55°C Interdigitated->Fluid Main Transition (Tm) ~55°C

G Start Start Experiment Prep Prepare DSPC Vesicles Start->Prep AddI Add Inducing Agent Prep->AddI CheckTemp Ensure T > Tm (~55°C)? AddI->CheckTemp CheckTemp->AddI No Thermogram Acquire DSC Thermogram CheckTemp->Thermogram Yes Analyze Analyze Data Thermogram->Analyze Result1 Pretransition Absent? Main ΔH Increased? Analyze->Result1 Success Interdigitation Confirmed Result1->Success Yes Fail Interdigitation Not Achieved Result1->Fail No

Hopefully, this technical support resource provides a solid foundation for your work with DSPC bilayers. The key to success lies in precise control over inducer concentration and sample temperature throughout your experimental workflow.

References

DSPC liposome separation centrifugation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Why No Single Set of Parameters Exists

Centrifugation conditions depend heavily on the specific characteristics of your liposome preparation. The table below outlines the key factors that prevent a one-size-fits-all answer.

Factor Impact on Centrifugation Relation to DSPC
Liposome Size & Lamellarity Determines the sedimentation rate. Smaller vesicles (SUVs) require higher centrifugal forces and longer times than larger vesicles (LUVs, MLVs) [1]. DSPC can be used to form liposomes of various sizes (SUVs, LUVs, MLVs), so the intended size must be defined [1].
Bilayer Rigidity Affects the liposome's resistance to deformation and fusion under high g-force. A more rigid bilayer can withstand higher forces [1]. DSPC has a high main phase transition temperature (Tm ~55°C). At temperatures below its Tm, the bilayer is in a rigid gel phase, making it more stable during centrifugation [1].
Formulation Composition The presence of additives like cholesterol can significantly alter membrane fluidity and stability [1]. If your DSPC formulation includes cholesterol, the membrane properties will change, indirectly affecting how it behaves during centrifugation.

A Method to Determine Your Optimal Parameters

Instead of a fixed protocol, the most reliable approach is a systematic experimental optimization. The following workflow, based on the principles of liposome behavior, can guide you.

start Start: DSPC Liposome Suspension p1 Define Goal: - Pellet Liposomes? - Pellet Contaminants? start->p1 p2 Initial Test Run p1->p2 p3 Analyze Supernatant & Pellet: - DLS for Size/PDI - Phospholipid Assay - TEM/Microscopy p2->p3 p4 Goal Achieved? p3->p4 p5 Optimize Parameters p4->p5 No p6 Establish Final Protocol p4->p6 Yes p5->p2 Adjust and Repeat Test

Here is a detailed guide for the "Initial Test Run" and "Optimize Parameters" steps in the diagram:

  • Initial Test Run: Begin with a conservative baseline. A reasonable starting point for pelleting DSPC liposomes (especially LUVs or MLVs) could be 10,000 - 20,000 x g for 30-60 minutes at a temperature above 55°C. The elevated temperature is critical to ensure the DSPC bilayer is in a fluid state, which helps prevent fusion and damage under stress [1].
  • Analyze Results: After the test run, characterize both the supernatant and the pellet.
    • Use Dynamic Light Scattering (DLS) to check for changes in size and polydispersity, which could indicate fusion or damage [2].
    • Employ a phospholipid assay (e.g., HPLC) to quantify what fraction of liposomes ended up in the pellet versus remained in the supernatant [3].
  • Optimize Parameters: Based on your analysis, adjust the conditions.
    • If pelleting is incomplete: Increase the g-force or duration.
    • If liposomes are damaged (fused or aggregated): Ensure the run is performed above 55°C. You may also slightly reduce the g-force or use a gentler gradient. Consider using a cushion of inert sucrose or glycerol to create a density gradient for a softer separation [2].

Alternative Separation Techniques

If optimizing centrifugation proves challenging, other powerful techniques can be used for liposome separation and analysis:

  • Asymmetric Flow Field-Flow Fractionation (AF4): This is a gentle, flow-based method that separates liposomes by size without a solid stationary phase, minimizing the risk of deformation or fusion. It is highly effective for analyzing and fractionating polydisperse samples [2].
  • Dual Centrifugation: This novel, in-vial homogenization method is excellent for preparing liposomes in small, sterile batches. It is less common for post-preparation separation but is valuable for initial, small-scale formulation work [4].

References

maintaining DSPC membrane integrity in delivery systems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary factors affecting DSPC membrane integrity? The integrity of DSPC membranes is influenced by its saturated lipid structure, which provides high stability and a high phase transition temperature [1]. Key challenges include physical instability (like fusion and aggregation), chemical degradation (such as lipid hydrolysis), and unintended drug leakage [2] [1]. Incorporating cholesterol is a common strategy to modify membrane fluidity and packing, thereby enhancing stability [3].

  • Q2: How does DSPC compare to other lipids in terms of stability? Molecular dynamics simulations show that the stability of a liposome is highly dependent on the type of phospholipid used. The following table summarizes a comparative simulation study.

Lipid Type Molecular Structure Observed Structure (in simulation) Relative Stability Key Characteristics
DSPC Cylindrical geometry, small head group [1] Spherical nanodisc [1] High (but lower than DPSM in simulation) [1] Forms perfectly spherical structures; high transition temperature [1].
DPSM (Sphingomyelin) Conical geometry, larger head group [1] Micelle-like nanodisc [1] Higher (in simulation) [1] Different geometric structure influences self-assembly and energy interactions [1].
  • Q3: What strategies can enhance the stability and circulation time of DSPC liposomes? A primary method is surface modification with polyethylene glycol (PEG), creating "Stealth" liposomes [2]. PEGylation forms a protective hydrophilic layer that reduces recognition and clearance by the body's immune system, significantly prolonging circulation time [2]. Furthermore, formulating DSPC with other lipids like DOPC and Cholesterol in specific ratios can create more robust membrane systems with defined phase behavior, which can help resist destabilization [3].

  • Q4: How can I experimentally monitor DSPC liposome stability and drug release? You can employ several established methodologies. Texture analysis and rheology can assess the mechanical strength of liposomal formulations, especially when incorporated into hydrogels [4]. Drug release analysis using models like Korsmeyer-Peppas can determine the release mechanism [4]. Fluorescence techniques (e.g., FRET) and confocal microscopy are excellent for visualizing phase behavior and integrity in giant unilamellar vesicles [3].

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution & Recommended Protocol

| Rapid Drug Leakage | Compromised membrane integrity or poor encapsulation. | 1. Verify Lipid Composition: Use saturated lipids like DSPC and incorporate cholesterol (e.g., 30-40 mol%) to tighten the bilayer [1] [3]. 2. PEGylation: Anchor PEG-lipid conjugates (e.g., DSPE-PEG) during synthesis to create a steric barrier and enhance stability [2]. | | Short Circulation Time | Rapid clearance by the Mononuclear Phagocyte System (MPS). | 1. Create Stealth Liposomes: Use the PEGylation protocol above to minimize immune recognition [2]. 2. Control Size & Surface: Use extrusion or sonication to prepare liposomes between 60-150 nm for optimal passive targeting via the EPR effect [2]. | | Liposome Aggregation | Instability in the colloidal suspension. | 1. Optimize Surface Charge: Modulate zeta potential by incorporating charged lipids to create electrostatic repulsion. 2. Include Stabilizers: Add antioxidants or cryoprotectants to the formulation if storing lyophilized samples. | | Inconsistent Results between Batches | Variability in self-assembly or lipid composition. | 1. Standardize Hydration Protocol: Ensure consistent temperature (above DSPC's phase transition Tm of ~55°C), buffer ionic strength, and agitation during formation [1]. 2. Characterize Systematically: Use DLS for size/zeta potential and HPLC to confirm lipid ratios for every batch [2]. |

Experimental Workflow & Stabilization Strategies

To visualize the core concepts and experimental pathways, the following diagrams summarize the key workflows.

G Start Start: DSPC Liposome Formulation A1 Identify Integrity Issue Start->A1 P1 Rapid Drug Leakage? A1->P1 P2 Short Circulation Time? A1->P2 P3 Physical Aggregation? A1->P3 S1 Stabilize Membrane P1->S1 S2 PEGylate Surface (Stealth Liposomes) P2->S2 S3 Optimize Colloidal Stability P3->S3 S11 Incorporate Cholesterol S1->S11 S12 Use Saturated Lipids (DSPC) S1->S12 End Stable Delivery System S1->End S2->End S31 Modulate Zeta Potential S3->S31 S32 Add Stabilizers S3->S32 S3->End

Diagram 1: A troubleshooting workflow for common DSPC liposome integrity issues.

G A Lipid Film (DSPC/Chol) B Hydrate & Heat (Above Tm) A->B C Size Reduction (Extrusion) B->C D PEGylation (Add DSPE-PEG) C->D E Purification (Size Exclusion) D->E F Quality Control E->F G Stable Liposome F->G F1 DLS: Size & PDI F->F1 F2 HPLC: Encapsulation F->F2 F3 Zeta Potential F->F3

Diagram 2: A standardized protocol for preparing stable DSPC-based stealth liposomes.

Key Technical Takeaways

  • Leverage DSPC's Strengths: Its saturated structure provides a stable, high-transition-temperature foundation for formulations [1].
  • PEGylation is a Key Tool: It directly addresses the critical challenge of rapid clearance from the bloodstream, which is vital for effective drug delivery [2].
  • Characterize Systematically: Stability is not a single property. Consistently monitor physical size (DLS), surface charge (zeta potential), and drug release profiles to understand the full picture [2].

References

distearoylphosphatidylcholine compared to dipalmitoylphosphatidylcholine

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Biophysical Properties

The table below summarizes the core differences between DSPC and DPPC, which stem from their distinct hydrocarbon chain lengths.

Property Distearoylphosphatidylcholine (DSPC) Dipalmitoylphosphatidylcholine (DPPC)
Acyl Chain Length 18 carbon atoms (C18:0) [1] 16 carbon atoms (C16:0) [2]
Main Phase Transition Temperature (Tm) ~58°C [2] ~41°C [2]
Molecular Formula C44H88NO8P [1] Information not in search results
Molar Mass 790.161 g·mol⁻¹ [1] Information not in search results
Van der Waals Forces Greater [3] Weaker [3]
Bilayer Packing/Stability Higher chain ordering and denser packing; forms thicker bilayers [4] Less ordered and more fluid bilayers at physiological temperatures [4]
Impact of Ca2+ Splits main transition peak at lower concentrations (10 mM) [5] Requires higher Ca2+ concentrations (≥10 mM) to alter thermogram [5]

Functional Comparisons in Applications

The fundamental biophysical differences translate into distinct functional behaviors in model membranes and drug delivery systems.

  • Miscibility and Domain Formation: A comparative study found that sodium β-sitosteryl sulfate (PSO4) was less miscible in DSPC bilayers compared to DPPC bilayers. PSO4 had a greater tendency to separate and form sterol-rich and sterol-poor domains in DSPC, indicating stronger van der Waals interactions between DSPC's longer hydrocarbon chains make it less accommodating to certain additives [3].
  • Phase Behavior in Mixtures: Research on equimolar mixtures with dimyristoylphosphatidylcholine (DMPC) shows that DSPC and DPPC form gel/fluid phase coexistence regions with domain sizes ranging from ~100 nm to a few micrometers [6]. The phase separation temperature can be influenced by the underlying support, a critical consideration for experiments using supported bilayers [6].
  • Utility in Drug Formulations: Due to its higher transition temperature, DSPC is a key component in constructing highly stable liposomes and lipid nanoparticles (LNPs). Its use helps create formulations with prolonged circulation times and enhanced encapsulation stability [2]. This property is leveraged in commercial applications, including the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines [1]. While DPPC also contributes to stability, DSPC-based bilayers generally offer greater rigidity and lower permeability at physiological temperatures.

Experimental Insights and Protocols

Here are methodologies and findings from key experiments that highlight the differences between these phospholipids.

Differential Scanning Calorimetry (DSC) with Calcium Ions

This experiment demonstrates the different effects of Ca2+ on the thermotropic properties of DSPC and DPPC liposomes [5].

  • Key Finding: Ca2+ has a more dramatic effect on DSPC, inducing a definitive split in its main transition peak at a concentration of 10 mM. In contrast, DPPC requires higher concentrations (30 mM) for a similar effect, and its pre-transition peak disappears at these levels [5].
Investigating Phase Behavior with β-Sitosteryl Sulfate (PSO4)

This protocol examines how a sterol derivative interacts with and fluidizes the phospholipid bilayers [3].

  • Key Finding: Despite its weaker interaction with DSPC, PSO4 can fluidize the phospholipid and enhance membrane hydration, which can be beneficial in designing cosmetic and pharmaceutical products [3].
Preparing Supported Lipid Bilayers for AFM

This method is used to create model membranes for studying domain formation and leaflet asymmetry using Atomic Force Microscopy (AFM) [6] [7].

  • Key Finding: The preparation method (e.g., temperature quenching) can lead to different states of transmembrane symmetry—symmetric, asymmetric, or mixed. In DLPC/DSPC bilayers, if leaflets differ in gel-phase area, the system is dynamic, with lipids flipping ("flip-flop") until a stable asymmetric state is reached [7].

Decision Workflow for Phospholipid Selection

The following diagram outlines a logical approach to selecting between DSPC and DPPC for your application:

G start Select Phospholipid for Formulation q1 Is bilayer stability at physiological temperature (37°C) critical? start->q1 dspc Choose DSPC q3 Working with Ca²⁺ or divalent cations? Is sensitivity a major concern? dspc->q3 dppc Choose DPPC m2 Sufficient for stable liposomes with moderate rigidity dppc->m2 m3 Better for fluid-phase systems or triggered release at lower temperatures dppc->m3 Also consider q1->dspc Yes q2 Is high membrane fluidity or faster drug release desired? q1->q2 No q2->dspc No q2->dppc Yes m4 More resistant to Ca²⁺-induced phase changes at lower concentrations q3->m4 No m5 More sensitive to Ca²⁺; exhibits peak splitting at 10 mM q3->m5 Yes m1 Optimal for highly stable liposomes/LNPs (long-circulating, mRNA vaccines) m1->dspc

References

Comparison of DSPC Bilayer Validation Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key techniques used to characterize and validate DSPC lipid bilayers, highlighting their respective strengths and limitations.

Technique Key Measured Parameters Key Advantages Key Limitations / Considerations
Atomic Force Microscopy (AFM) [1] [2] Bilayer thickness (depth), surface topography, domain formation, mechanical properties (rupture force). Provides nanoscale resolution of surface topology and mechanical properties; can be used under physiological conditions. Requires a solid support (e.g., mica), which can influence bilayer properties; contact mode can potentially deform soft samples.
Force Spectroscopy [1] Rupture (break-through) force, bilayer depth. Directly measures the mechanical strength and depth of the bilayer at the molecular level. Typically used in conjunction with AFM; requires a stable, defect-free bilayer for consistent results.
Fluorescence Microscopy [2] Phase separation, domain dynamics, lipid diffusion (via FRAP). Excellent for visualizing large-scale phase separation and dynamics in real-time. Requires the use of fluorescent probes, which may perturb the membrane; resolution is limited by the diffraction of light.
Cryo-Electron Microscopy (Cryo-EM) [3] Bilayer thickness, phase state (Ld vs. Lo), nanoscopic domain identification. Can visualize nanoscopic domains (5-10 nm) in hydrated, near-native states without labels. Requires sophisticated equipment and image processing; significant noise in data can complicate analysis.
Machine Learning (ML) on Cryo-EM Data [3] Automated phase identification, domain-size distribution, number of domains, phase-area fractions. High accuracy (>90%) in identifying bilayer phases by leveraging thickness and molecular density differences. A relatively new approach; requires training datasets, which can be generated from MD simulations.
Molecular Dynamics (MD) Simulations [4] [3] Area per lipid, bilayer thickness, lipid diffusion, phase behavior. Provides atomic-level insights into dynamics and properties not easily accessible by experiments. Computational cost can be high; results are dependent on the force field parameters used.
Proton NMR [5] Molecular composition of the bilayer shell. Directly quantifies the final chemical composition of the formed bilayer or monolayer. Typically used for analyzing microbubble shells; may require specific sample preparation.

Detailed Experimental Protocols

Here are the detailed methodologies for some of the key techniques cited in the comparison guide.

Protocol for Preparing Supported Lipid Bilayers (SLBs) via Vesicle Fusion for AFM

This protocol, adapted from a study on DOPC and DPPC bilayers, can be applied to DSPC with adjustments for its higher phase transition temperature (~55°C) [1] [2].

  • Materials: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), chloroform, purified water, mica disk, gas-tight glass syringes, polycarbonate membrane (e.g., 50 nm pore size), and an extruder.
  • Lipid Solution Preparation: DSPC is dissolved in chloroform and dried under a stream of nitrogen to form a thin lipid film. The film is then hydrated with purified water to a final lipid concentration of 0.5 mg/mL, creating a multilamellar vesicle (MLV) suspension [2].
  • Vesicle Size Reduction: The MLV suspension is pushed through a polycarbonate membrane (50 nm pore size) 20-21 times using an extruder. For DSPC, the entire extrusion apparatus must be maintained at a temperature above its transition temperature (e.g., 65°C) to ensure the lipid is in the fluid phase during processing [2].
  • Bilayer Deposition: A 150 µL droplet of the small unilamellar vesicle (SUV) suspension is placed on a freshly cleaved mica disk and incubated for 30 minutes. The sample is then rinsed extensively with purified water (e.g., 40 times) to remove any excess, non-fused vesicles [1] [2].
  • AFM Validation: The formed bilayer is imaged in contact mode under liquid. A defect-free bilayer should appear as a continuous, flat surface. The bilayer thickness is measured by creating a defect (e.g., by scanning with a higher force) and analyzing the height profile, which should show a step of approximately 5-6 nm for a DSPC bilayer [1].
Protocol for Validating Bilayer Thickness and Phase via Cryo-EM and Machine Learning

This advanced protocol uses cryo-EM and machine learning to distinguish between liquid-ordered (Lo) and liquid-disordered (Ld) phases in DSPC-containing vesicles [3].

  • Sample Preparation: A three-component mixture containing DSPC, DOPC, and Cholesterol is used to prepare vesicles exhibiting coexisting Lo and Ld phases.
  • Cryo-EM Imaging: The vesicle suspension is plunge-frozen to create vitrified samples. Images are acquired, capturing projection views of the vesicles.
  • Image Analysis Pipeline:
    • Intensity Profile Extraction: Local intensity profiles are obtained along the circumference of the vesicle membranes in the cryo-EM images.
    • Machine Learning Training: A machine learning model (e.g., a classifier) is trained using synthetic ground-truth data. This data is generated from all-atom molecular dynamics (MD) simulations of pure Lo and Ld phases, which provide the known thickness and intensity characteristics for each phase [3].
    • Phase Prediction and Segmentation: The trained ML model is applied to the experimental cryo-EM images to predict the phase state (Lo or Ld) for each segment of the membrane. This allows for the accurate determination of domain-size distributions, number of domains, and phase-area fractions [3].
Protocol for Molecular Dynamics (MD) Simulation of DSPC Bilayer Self-Assembly

This computational protocol demonstrates how to simulate the spontaneous formation of a DSPC bilayer from a random mixture [4].

  • System Setup:
    • Obtain Lipid Structure: A coordinate file for a single DSPC molecule is obtained from a force field repository (e.g., the Martini coarse-grained model).
    • Create Initial Configuration: Using a tool like gmx insert-molecules, 128 DSPC molecules are randomly placed in a simulation box.
    • Solvation: The system is solvated with water beads (e.g., 6 coarse-grained waters per lipid, equivalent to 24 all-atom waters).
  • Simulation Run:
    • Energy Minimization: The system undergoes energy minimization to remove any steric clashes or unrealistically high forces.
    • Production MD: A molecular dynamics simulation is run (e.g., for 30 ns). During this time, the lipids should spontaneously self-assemble into a bilayer due to the hydrophobic effect [4].
  • Validation Metrics: The resulting bilayer is validated by calculating key structural properties and comparing them to experimental data:
    • Area Per Lipid: The average area occupied by a single lipid in the bilayer plane.
    • Bilayer Thickness: The average distance between the phosphate groups in the two leaflets.
    • Lipid Diffusion Coefficients: The lateral mobility of the lipids within the bilayer plane [4].

Workflow Diagrams

The following diagrams outline the logical workflow for selecting a validation method and the key steps in the vesicle fusion protocol.

Start Start: Goal is to validate DSPC Bilayer Q1 What is the primary property you wish to measure? Start->Q1 A1 Topography & Mechanics Q1->A1 A2 Composition Q1->A2 Q2 What is the required resolution scale? A3 Nanoscale (~nm) Q2->A3 A4 Microscale (>200 nm) Q2->A4 Q3 Is the bilayer on a solid support? A5 Yes Q3->A5 A6 No Q3->A6 A1->Q2 M2 Proton NMR A2->M2 Direct quantification A3->Q3 M5 Molecular Dynamics (MD) Simulations A3->M5 For atomic-level insights M4 Fluorescence Microscopy A4->M4 For large domain dynamics M1 Atomic Force Microscopy (AFM) & Force Spectroscopy A5->M1 For supported bilayers M3 Cryo-Electron Microscopy (Cryo-EM) A6->M3 For free-standing vesicles

Diagram 1: This decision tree helps in selecting the most appropriate validation technique based on the specific experimental goal, required resolution, and sample preparation method.

Title DSPC Supported Bilayer Formation via Vesicle Fusion Step1 1. Prepare Lipid Film (Dry DSPC in chloroform under N₂ stream) Step2 2. Hydrate with Water (Create MLV suspension) Step1->Step2 Step3 3. Extrude above 55°C (Create SUV suspension using 50 nm filter) Step2->Step3 Step4 4. Incubate on Mica (30 min deposition) Step3->Step4 Step5 5. Rinse with Water (Remove non-fused vesicles) Step4->Step5 Step6 6. Validate with AFM (Confirm continuous surface and ~5 nm thickness) Step5->Step6

Diagram 2: This workflow outlines the key experimental steps for forming a supported DSPC lipid bilayer on a mica surface using the vesicle fusion method, followed by validation with Atomic Force Microscopy (AFM).

Key Considerations for Researchers

Recent studies highlight several critical points for researchers working with DSPC bilayers:

  • Challenge on Compositional Assumptions: A 2024 study directly challenges the long-standing assumption that the final composition of a DSPC-containing microbubble shell matches the initial formulation. Using proton NMR, researchers found that emulsifiers like PEG40St can be selectively excluded during formation, meaning the final product can be significantly different from what was prepared [5]. This underscores the importance of direct compositional validation in complex lipid systems.
  • Transmembrane Asymmetry: Supported bilayers can exist in different states of transmembrane symmetry. A bilayer can have gel-phase domains in registry across both leaflets (symmetric), or have domains present in only one leaflet (asymmetric). This asymmetry can be dynamic and evolve over time, which is a crucial factor for studies aiming to mimic biological membranes [2].

References

DSPC cholesterol stability compared to other phospholipids

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of DSPC Lipid Systems vs. Alternatives

Lipid System Composition Comparative Context & Key Metrics Experimental Model & Key Findings

| DSPC/Cholesterol [1] | vs. DOPC, DOPE, β-sitosterol • mRNA encapsulation, protein expression, immunogenicity (IgG levels) | Model: HEK293 cells, murine Finding: Highest in vivo luciferase expression; immunogenicity profile different from protein expression levels [1]. | | DSPC/Cholesterol [2] | vs. DPPC/Cholesterol • Nanomechanical stability (Breakthrough force) | Model: AFM force spectroscopy Finding: Cholesterol (10-40 mol%) decreases mechanical stability of gel-phase DSPC & DPPC bilayers [2]. | | DSPC-based sHDL [3] | vs. DMPC, DPPC, POPC-based sHDL • Pharmacokinetics (AUC, Half-life), Cholesterol Efflux, LCAT Activation | Model: Rats Finding: DSPC & DPPC sHDL showed longer circulation times; DMPC & POPC showed better LCAT activation in vitro [3]. | | DSPC/DSPGOG [4] | vs. PEGylated/Lyso-PC TSL • Serum stability (Content retention), Content release rate | Model: Thermosensitive liposomes (TSL) in vitro Finding: DSPGOG-containing TSL showed improved stability in serum at 37°C with a fast release rate [4]. | | DSPC [5] | vs. DPSM (sphingomyelin) • Structural formation, Molecular stability (energy) | Model: Coarse-grained molecular dynamics simulation Finding: DSPC formed a perfectly spherical structure; DPSM liposome was more stable in energy analysis [5]. |

Key Experimental Protocols

The data in the table is derived from several sophisticated methodologies. Here are the detailed protocols for two critical assays:

Assessing Nanomechanical Stability via AFM Force Spectroscopy

This method directly measures the mechanical strength of lipid bilayers, which is crucial for applications like liposomal drug carriers [2].

  • Lipid Bilayer Preparation: Supported lipid bilayers are prepared on a solid substrate (e.g., mica) using vesicle fusion or Langmuir-Blodgett/Langmuir-Schaefer techniques.
  • AFM Measurement: An AFM tip with a defined radius (2-42 nm), material (Si, Si3N4, Au), and spring constant is approached toward the bilayer at a constant loading rate (40-1000 nm/s) in a controlled liquid environment (e.g., water or PBS).
  • Data Acquisition & Analysis: The force on the tip is measured as a function of displacement. A sudden drop in force (the "breakthrough event") indicates the tip has punctured the bilayer. The force at this point is recorded as the breakthrough force. Hundreds of measurements are taken across the bilayer surface to ensure statistical significance.
Evaluating In Vivo Delivery Efficiency

This workflow is fundamental for screening LNP formulations for mRNA delivery, as referenced in the 2025 study [1].

G A Formulate LNPs B Characterize Particles (Size, PDI, Encapsulation) A->B C In Vitro Transfection (e.g., Luciferase Expression) B->C D In Vivo Administration (e.g., Intramuscular) C->D E Quantify Protein Expression (e.g., Bioluminescence) D->E F Assess Immunogenicity (e.g., IgG Titers) D->F

Key Takeaways for Formulation Design

  • For Structural Rigidity: DSPC's cylindrical geometry promotes the formation of stable, spherical structures [5], making it a strong choice when physical integrity is a priority.
  • For Mechanical Strength: Be cautious with cholesterol content. While it modulates membrane fluidity, it can significantly reduce the nanomechanical stability of gel-phase DSPC bilayers [2].
  • For Controlled Release & Stability: DSPC-based systems (e.g., with specific stabilizers like DPPGOG) can offer an excellent balance, providing high serum stability while maintaining a rapid release profile under specific triggers [4].
  • For Biological Response: The choice of helper lipid (e.g., DOPE) and sterol (e.g., Cholesterol vs. β-sitosterol) in DSPC-containing LNPs is critical, as it can dramatically alter protein expression and immune outcomes independently [1].

References

DSPC membrane performance vs HSPC liposomes

Author: Smolecule Technical Support Team. Date: February 2026

DSPC vs. HSPC: Core Properties at a Glance

Property DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) HSPC (Hydrogenated Soy Phosphatidylcholine)
Chemical Definition Synthetic, single-component lipid with two identical saturated C18 (stearoyl) chains [1] A natural, multi-component mixture derived from soy lecithin, containing primarily saturated phosphatidylcholines (e.g., palmitoyl, stearoyl) [2]
Transition Temperature (Tm) ~55°C [1] ~52-53°C [2]
Membrane Rigidity Higher High (slightly lower than DSPC)
Key Performance Differentiator Superior membrane stability and drug retention due to higher Tm and homogeneous structure. Excellent stability; a well-characterized, commercially viable alternative to DSPC.
Ideal For Formulations requiring maximal drug retention and long-term stability in circulation (e.g., Doxil [3]). Robust, stable liposomes where a proven, cost-effective lipid excipient is needed.

Experimental Insights and Formulation Principles

The choice between DSPC and HSPC is not just about intrinsic properties, but how they interact with other components, most importantly cholesterol.

The Critical Role of Cholesterol

Cholesterol is a key regulator of membrane properties in both DSPC and HSPC liposomes. Its incorporation (typically at 30-50 mol%) significantly modulates the bilayer [4] [3]:

  • Increases Membrane Ordering & Rigidity: Cholesterol's rigid ring structure inserts between the phospholipid chains, condensing the membrane and reducing the mobility of nearby lipids [4].
  • Enhances Structural Integrity: It improves mechanical stability, increases bending rigidity, and decreases membrane permeability to water-soluble molecules [4] [3].
  • Improves Drug Retention: By creating a tighter, less permeable barrier, cholesterol helps prevent the premature leakage of encapsulated drugs, which is critical for achieving a long circulation half-life [3].
Formulation & Performance Guidance
  • For Maximum Stability and Drug Retention: Formulations based on DSPC/Cholesterol are often the gold standard. The high, sharp Tm of DSPC, combined with cholesterol, creates a highly ordered and rigid liquid-ordered (Lo) phase that is very effective at retaining drugs during storage and systemic circulation [4] [3].
  • For Thermosensitive Liposomes (TSLs): This is a key differentiator. While pure DSPC has a Tm of 55°C, its phase transition can be tuned. The first TSLs used a blend of DPPC (Tm ~41°C) and DSPC to achieve a transition window ideal for mild hyperthermia (40-45°C) [1]. HSPC, with its own Tm around 52-53°C, can also be used in TSL formulations, but the specific transition temperature profile will differ from a pure DSPC-based system [1].

The following diagram illustrates the typical workflow for developing and evaluating a stable liposomal formulation.

G start Define Formulation Goal a High Stability & Drug Retention start->a b Thermosensitive Release start->b c Lipid Selection & Cholesterol Incorporation (30-50 mol%) a->c b->c d DSPC/Cholesterol (Tm ~55°C) c->d e e.g., DPPC/DSPC/Cholesterol (Tm ~40-45°C) c->e f Thin-Film Hydration & Characterization d->f e->f g Size, PDI, Zeta Potential f->g h In Vitro Performance Evaluation g->h i Drug Release Kinetics & Serum Stability h->i

Key Experimental Protocols

To objectively compare DSPC and HSPC, researchers typically employ the following methodologies:

  • Differential Scanning Calorimetry (DSC)

    • Purpose: To directly measure the phase transition temperature (Tm), enthalpy (ΔH), and broadness of the transition.
    • Protocol: Prepare multilamellar vesicles (MLVs) of pure DSPC and HSPC in buffer. Scan the sample through a temperature range (e.g., 20°C to 70°C) at a controlled rate. The peak of the endotherm corresponds to the Tm [1].
  • Membrane Fluidity & Ordering

    • Fluorescence Anisotropy: Liposomes are labeled with a fluorescent probe (e.g., DPH). Higher anisotropy values indicate a more rigid, ordered membrane where probe rotation is restricted [4].
    • Segmental Order Parameters (SCD) from Molecular Dynamics (MD) Simulations: All-atom or coarse-grained MD simulations can calculate the SCD parameter, which quantifies the degree of order of the phospholipid acyl chains. Values closer to -0.5 indicate high order (gel phase), while values near 0 indicate high disorder (fluid phase). DSPC would be expected to show higher SCD values than HSPC at the same temperature [3].
  • Drug Release and Retention Kinetics

    • In Vitro Release Study: Use a dialysis method or chamber separation method in PBS or, more relevantly, in serum-containing buffer at 37°C. Sample the release medium at time points and quantify drug concentration via HPLC or fluorescence. DSPC/cholesterol liposomes typically show a slower release rate than HSPC/cholesterol [3].
    • Serum Stability: Incute drug-loaded liposomes with 50-100% fetal bovine serum (FBS) at 37°C. Monitor drug leakage and particle size over 24-48 hours. Stable formulations will show minimal drug release and no significant aggregation [2].

Conclusion and Research Outlook

  • DSPC offers a defined, synthetic profile with a higher transition temperature, making it the preferred choice for applications demanding the highest possible stability and controlled drug retention.
  • HSPC provides a robust, natural, and often more cost-effective alternative that has been proven in multiple clinical products.

For your research, the decision pathway is clear: if your goal is to push the boundaries of drug retention and circulation time, DSPC is the ideal candidate for systematic investigation. If you are developing a robust, commercially viable formulation where proven performance is key, HSPC remains an excellent and reliable choice.

References

comparing distearoylphosphatidylcholine lamellar phases with other lipids

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties of Phospholipid Lamellar Phases

The tables below summarize key physical and compositional differences between DSPC and other major phospholipids, which determine their suitability for various applications like drug delivery.

Table 1: Structural and Hydration Properties

Lipid Lamellar Phase Stability & Hydration Properties Characteristic Bilayer Thickness (in gel state) Key Interactions
DSPC Forms stable lamellar phases; hydration is a balance between repulsive hydration pressure and attractive van der Waals pressure [1]. ~5.5 nm (estimated from similar lipids) [2] [3]. Hydrophobic effect and van der Waals forces stabilize the bilayer [4].
Phosphatidylethanolamine (PE) Forms less hydrated, more adherent bilayers; can transition to non-lamellar (hexagonal) phases under physiological conditions [1] [3]. Generally thinner than PC bilayers due to stronger interbilayer attraction [1]. Strong, short-range attractive interaction, likely from hydrogen-bonded water between apposing bilayers [1].
Phosphatidylcholine (PC) A broad class; forms lamellar phases in water over a wide temperature range. DSPC is a specific, saturated PC with a high phase transition temperature [1] [5]. Varies by chain length and saturation. Dipalmitoylphosphatidylcholine (DPPC) is ~4.6 nm [3]. Balance of van der Waals, repulsive hydration, and entropic (steric) pressures [1].

Table 2: Composition, Stability, and Drug Delivery Utility

Lipid Response to Additives Role in Cell Biology & Disease Suitability as a Drug Delivery Vehicle
DSPC Cholesterol stabilizes lamellar phases in propylene glycol, preventing interdigitation [6] [7]. Polyols (e.g., PG, BG) can induce interdigitation, reducing bilayer thickness [2]. Not specifically highlighted in results. Excellent for stable, controlled-release formulations, especially when combined with cholesterol in non-aqueous solvents [6] [8].
Sphingomyelin (SM) Cholesterol has a high affinity for SM, forming liquid-ordered (Lo) phase domains. Ceramide can compete with cholesterol and induce solid-ordered (So) phases [9]. Major component of the plasma membrane; ceramide generation from SM is key in apoptosis signaling [9]. Its role in forming specific membrane domains (lipid rafts) is more relevant for targeting than for passive vesicle stability.
Phosphatidylserine (PS) Carries a net negative charge at physiological pH, which can be used to modulate surface charge of liposomes [4] [8]. Concentrated in the inner leaflet of the plasma membrane; exposure to the outer surface is a signal for apoptosis [4]. Its negative charge is useful for designing liposomes with specific surface properties and for potential targeting [8].

Key Experimental Data and Protocols

The comparative data is derived from robust experimental techniques. Here are the methodologies for key experiments cited.

Stabilization of DSPC in Propylene Glycol
  • Objective: To investigate the stabilizing effect of cholesterol on DSPC lamellar phases in water/propylene glycol (PG) mixtures for drug delivery applications [6] [7].
  • Lipid Preparation: Dispersions of DSPC, with and without equimolar cholesterol, were prepared in PG/water solutions with glycol concentrations from 0 to 100% (w/w) [6].
  • Stability Assessment: The structure and stability of the lamellar phases were assessed using a combination of X-ray scattering and neutron scattering at 25°C and 65°C [6] [7].
  • Key Findings: Without cholesterol, DSPC forms interdigitated phases in PG that are not thermostable at 65°C. Adding cholesterol prevents interdigitation and yields stable lamellar dispersions in PG concentrations up to 60% [6].
Effect of Polyols on DSPC Membrane Structure
  • Objective: To understand how different polyols (Glycerin/Gly, 1,3-Butanediol/BG, Propylene Glycol/PG) affect the structure of DSPC bilayers [2].
  • Liposome Preparation: DSPC liposomes were prepared using the Bangham method (thin-film hydration) in the presence of 30 wt% polyols [2].
  • Structural Analysis: A combination of techniques was used:
    • Small-Angle X-Ray Scattering (SAXS) with GIFT analysis: Used to determine bilayer thickness (Dmax) and membrane flexibility in a model-free manner [2].
    • Differential Scanning Calorimetry (DSC): Measured the gel-to-liquid crystal phase transition temperature (T_c) [2].
    • Freeze-Fracture Transmission Electron Microscopy (FF-TEM): Visually confirmed the formation of unilamellar and multilamellar vesicles [2].
  • Key Findings: Polyols decreased bilayer thickness and flexibility, with PG and BG inducing a ~25-35% decrease in Dmax, suggesting interdigitation. T_c increased upon polyol addition [2].
Comparing PC and PE Hydration Properties
  • Objective: To detail and compare the hydration properties and forces governing lamellar phases of PC and PE [1].
  • Methodology: This review paper synthesizes data from X-ray diffraction and other biophysical techniques to quantify water content and interbilayer forces.
  • Key Findings: PC bilayers are stabilized by a balance of repulsive (hydration, steric) and attractive (van der Waals) pressures. PE bilayers experience an additional strong attractive pressure, leading to closer bilayer adhesion and less water uptake [1].

Conceptual Diagrams and Workflows

To better visualize the core concepts and experimental processes, the following diagrams are provided.

Diagram 1: Phospholipid Packing and Lamellar Phase Structure

This diagram illustrates how the molecular shape of phospholipids dictates their self-assembly into a lamellar bilayer structure, which is fundamental to their differing properties.

G PC Phosphatidylcholine (PC) Cylinder Cylindrical Shape (Packing Ratio ≈ 1) PC->Cylinder  Forms PE Phosphatidylethanolamine (PE) Cone Conical Shape (Packing Ratio < 1) PE->Cone  Forms Lamellar Stable Lamellar (Bilayer) Phase Cylinder->Lamellar Cone->Lamellar Hexagonal Hexagonal (HII) Phase (Under certain conditions) Cone->Hexagonal  e.g., unsat. PE

Diagram 2: Experimental Workflow for Lamellar Phase Analysis

This flowchart outlines a generalized experimental protocol for preparing and analyzing liposomal lamellar phases, as used in the cited studies.

G Start Lipid and Additive Preparation P1 Liposome Formation (Thin-Film Hydration) Start->P1 P2 Dispersion and Freeze-Thaw Cycles P1->P2 A1 Scattering Techniques (SAXS, SANS, X-ray) P2->A1 A2 Calorimetry (DSC) P2->A2 A3 Microscopy (FF-TEM) P2->A3 Result Data on Structure, Stability & Phase A1->Result A2->Result A3->Result

Interpretation of Key Findings

  • DSPC's primary advantage is its high stability. Its saturated, long (18-carbon) hydrocarbon chains allow tight packing, resulting in a high phase transition temperature and low membrane permeability. This makes it ideal for creating robust, controlled-release drug carriers [6] [2] [4].
  • Cholesterol is a critical modulator. In DSPC systems, it stabilizes the lamellar structure against disruptive solvents like propylene glycol and prevents the formation of interdigitated gel phases, broadening the formulation possibilities for drug delivery [6] [7] [4].
  • The choice of lipid dictates functionality. While DSPC excels at forming inert, stable vesicles, lipids like PE and sphingomyelin are more biologically active. PE's tendency to form non-lamellar phases is key to membrane fusion processes, and ceramide's generation within sphingomyelin-rich domains is a crucial biological signal [1] [9].

References

in vitro drug release testing methods for DSPC nanocarriers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of In Vitro Drug Release Methods

The table below compares the core characteristics of the most relevant methods for investigating nanocarrier drug release, based on recent scientific literature.

Method Key Principle Discriminative Power Reproducibility Best Use Case for Lipid Nanocarriers
Franz Diffusion Cell [1] Diffusion of drug from donor to acceptor compartment through a synthetic membrane. High (can differentiate various nanocarrier types) [1] Highest among methods studied [1] Ideal for testing semisolid formulations and studying skin permeation. [1]
Dialysis Bag [1] [2] Nanocarriers are placed in a dialysis sack immersed in release medium; drug diffuses through membrane. Good (generally discriminative for different nanocarriers) [1] Good, but lower than Franz cells [1] A commonly used method for nanoparticulate systems; requires careful membrane selection. [2]
Side-Bi-Side Chamber [2] Also a dialysis technique, but with compartments separated by a flat membrane. Varies with experimental conditions [2] Good [2] Useful for studying release under specific, controlled concentration gradients. [2]
In Situ Method [1] Measures drug concentration in a continuous flow-through system without physical separation. Low (may be insufficiently discriminative) [1] Data not fully compared A simple, fast method for initial screening, but may not reflect formulation differences well. [1]

Detailed Experimental Protocols

Here are the standardized methodologies for the key techniques, which you can adapt for your specific DSPC nanocarrier formulation.

Franz Diffusion Cell Method [1]
  • Apparatus: Vertical Franz-type diffusion cells with a defined volume for the donor and acceptor compartments, separated by a synthetic membrane (e.g., cellulose ester).
  • Temperature: Maintain at 32°C or 37°C (skin or body temperature) using a circulating water bath.
  • Procedure:
    • Place the receptor medium (e.g., phosphate buffer, often with surfactants to maintain sink conditions) in the acceptor compartment, ensuring no air bubbles are trapped.
    • Place the membrane between the donor and acceptor compartments.
    • Apply the nanocarrier formulation (a precise volume) to the donor side.
    • At predetermined time intervals, withdraw samples from the acceptor compartment and replace with an equal volume of fresh pre-warmed medium to maintain sink conditions.
    • Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
Dialysis Bag Method [2]
  • Apparatus: Dialysis tubing (e.g., cellulose membrane) with a specific molecular weight cut-off (MWCO), immersed in a flask or beaker containing the release medium.
  • Temperature: Incubate under constant agitation in a shaker water bath at 37°C.
  • Procedure:
    • Pre-treat the dialysis membrane as per manufacturer's instructions.
    • Place a precise volume of the nanocarrier dispersion inside the dialysis bag and seal both ends securely.
    • Immerse the bag in a large volume of receiver medium to ensure sink conditions.
    • At set time points, withdraw samples from the external release medium and replace it with fresh medium.
    • Analyze the drug content in the samples.

Key Factors Influencing Method Selection

The "best" method is not universal and depends on the goals of your study. The following factors are critical for obtaining reliable and meaningful data:

  • Sink Conditions: Maintain a volume of release medium that is at least 3-5 times the saturation volume of the drug to ensure the driving force for drug release is not limited [2].
  • Membrane Selection: The type and MWCO of the membrane can significantly impact the release profile. It should allow free passage of the drug but retain the nanocarriers [2].
  • Agitation and Hydrodynamics: Standardize the stirring speed (in Franz cells) or agitation rate (in dialysis) to ensure reproducible hydrodynamics [1] [2].
  • Composition of Release Medium: The pH and ionic strength of the medium should ideally reflect the physiological conditions of the target site. The addition of solubilizers (e.g., surfactants like SDS) may be necessary for poorly water-soluble drugs [2].

To visualize how these factors integrate into an experimental workflow, the following diagram outlines the key decision points.

G Start Start: Plan In Vitro Release Test Goal Define Study Goal Start->Goal QC Quality Control / Batch Comparison Goal->QC Performance Predict In Vivo Performance Goal->Performance Mechanism Understand Release Mechanism Goal->Mechanism MethodSelect Select Primary Release Method Franz Franz Diffusion Cell High Reproducibility MethodSelect->Franz Dialysis Dialysis Bag Method Widely Used MethodSelect->Dialysis InSitu In Situ Method Fast Screening MethodSelect->InSitu ExpSetup Establish Experimental Conditions Sink Ensure Sink Conditions ExpSetup->Sink Membrane Select Appropriate Membrane ExpSetup->Membrane Medium Define Release Medium ExpSetup->Medium QC->MethodSelect  Prioritizes  Reproducibility Performance->MethodSelect  Prioritizes  Discriminative Power Mechanism->MethodSelect  May Require  Multiple Methods Franz->ExpSetup Dialysis->ExpSetup InSitu->ExpSetup End Conduct Experiment & Analyze Data Sink->End Membrane->End Medium->End

Conclusion and Recommendations

For your comparison guide targeting DSPC nanocarriers, here are the key takeaways:

  • For highly reproducible and discriminative data, especially for quality control or benchmarking against other formulations, the Franz Diffusion Cell method is highly recommended [1].
  • As a widely accepted and relatively simple method, the Dialysis Bag technique is a solid choice, but you must justify the membrane type and MWCO in your experimental design, as these are critical factors [2].
  • The release medium and sink conditions are not mere details; they are foundational to the experiment and must be meticulously designed and reported to allow for cross-study comparisons [2].

References

×

XLogP3

15.6

Other CAS

97281-48-6
4539-70-2

Wikipedia

DL-distearoylphosphatidylcholine

Dates

Last modified: 08-15-2023

Explore Compound Types